molecular formula C7H12O2 B100326 1-(1-Hydroxy-cyclopentyl)-ethanone CAS No. 17160-89-3

1-(1-Hydroxy-cyclopentyl)-ethanone

Cat. No.: B100326
CAS No.: 17160-89-3
M. Wt: 128.17 g/mol
InChI Key: PDCCLRAOJRADOX-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-cyclopentyl)-ethanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-hydroxycyclopentyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCLRAOJRADOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339839
Record name 1-(1-Hydroxycyclopentyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17160-89-3
Record name 1-(1-Hydroxycyclopentyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone, a valuable building block in organic synthesis and medicinal chemistry. This document details the primary synthetic pathways, experimental protocols, and relevant mechanistic insights.

Introduction

This compound, also known as 1-acetylcyclopentanol, possesses a unique bifunctional structure with a tertiary alcohol and a ketone. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its chemical formula is C₇H₁₂O₂ and its CAS number is 17160-89-3.[1][2][3]

Synthetic Strategies

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence starting from cyclopentanone. This approach leverages the nucleophilic addition of an acetylide equivalent to the carbonyl group of cyclopentanone, followed by the hydration of the resulting alkyne.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnection, pointing towards cyclopentanone and an acetylide anion as the primary starting materials.

G Target This compound Intermediate 1-Ethynylcyclopentanol Target->Intermediate Hydration Starting_Materials Cyclopentanone + Acetylide Intermediate->Starting_Materials Nucleophilic Addition G cluster_step1 Step 1: Ethynylation cluster_step2 Step 2: Hydration Cyclopentanone Cyclopentanone Alkoxide Alkoxide Intermediate Cyclopentanone->Alkoxide 1. HC≡CNa, liq. NH3 2. H3O+ Ethynylcyclopentanol 1-Ethynylcyclopentanol Alkoxide->Ethynylcyclopentanol Workup Start_Step2 1-Ethynylcyclopentanol Enol Enol Intermediate Start_Step2->Enol H2SO4, H2O, HgSO4 Final_Product This compound Enol->Final_Product Tautomerization G Alkyne 1-Ethynylcyclopentanol Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium + Hg2+ Enol_Hg Organomercury Enol Mercurinium->Enol_Hg + H2O, - H+ Enol Enol Enol_Hg->Enol + H+, - Hg2+ Ketone This compound Enol->Ketone Tautomerization

References

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(1-Hydroxy-cyclopentyl)-ethanone (also known as 1-acetylcyclopentanol), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to serve as a valuable resource for laboratory and development work.

Core Chemical and Physical Properties

This compound is a tertiary alcohol and a ketone, with the chemical formula C₇H₁₂O₂. Its structure consists of a cyclopentane ring substituted with both a hydroxyl group and an acetyl group at the same carbon atom. This unique arrangement of functional groups influences its physical and chemical behavior.

PropertyValueReference
CAS Number 17160-89-3[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Boiling Point 215 °C at 760 mmHg[2]
Density 1.11 g/cm³
Flash Point 85.8 °C
pKa (predicted) 13.28 ± 0.20
Appearance Colorless to pale yellow liquid

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic signals can be predicted for its ¹H NMR, ¹³C NMR, and IR spectra.

Predicted Spectroscopic Features:

  • ¹H NMR: Protons on the cyclopentyl ring would likely appear as multiplets in the aliphatic region. A singlet corresponding to the methyl protons of the acetyl group would be expected. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ketone, the quaternary carbon bearing the hydroxyl group, the methyl carbon of the acetyl group, and the carbons of the cyclopentyl ring.

  • IR Spectroscopy: Key absorption bands would include a strong, sharp peak for the C=O (ketone) stretch, and a broad band for the O-H (alcohol) stretch. C-H stretching and bending vibrations for the aliphatic ring and methyl group would also be present.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are commonly considered for the preparation of this compound: the hydration of an alkyne and the Grignard reaction.

Method 1: Hydration of 1-Ethynylcyclopentanol

This method is analogous to a procedure reported in Organic Syntheses for the preparation of 1-acetylcyclohexanol, which itself is based on the synthesis of 1-acetylcyclopentanol.[2]

Reaction Scheme:

G reactant 1-Ethynylcyclopentanol product This compound reactant->product Hydration reagent H2O, H2SO4 HgO

Figure 1: Hydration of 1-Ethynylcyclopentanol.

Detailed Experimental Protocol (Adapted from a related synthesis[2]):

  • Apparatus Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve mercuric oxide in a solution of concentrated sulfuric acid and water.

  • Reaction Initiation: Warm the solution to 60°C.

  • Addition of Starting Material: Add 1-ethynylcyclopentanol dropwise to the warmed solution over a period of approximately 1.5 hours, maintaining the temperature at 60°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 10 minutes.

  • Workup: Allow the mixture to cool to room temperature. The organic layer is then separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).

  • Purification: The combined organic extracts are washed with a saturated sodium chloride solution and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed by rotary evaporation, and the resulting residue is purified by distillation under reduced pressure to yield this compound.

Method 2: Grignard Reaction with a Cyclopentanone Derivative

The Grignard reaction provides a direct route to tertiary alcohols. In this case, the reaction of an appropriate Grignard reagent with a cyclopentanone derivative bearing an electrophilic carbonyl group is a feasible approach. One potential pathway involves the reaction of a methyl Grignard reagent with a cyclopentanone derivative containing a leaving group at the 1-position, such as a cyano group.

Logical Workflow for Grignard Synthesis:

G Start Start with Cyclopentanone Step1 Introduce a suitable activating group at C1 (e.g., form a cyanohydrin) Start->Step1 Step3 React Grignard reagent with the activated cyclopentanone derivative Step1->Step3 Step2 Prepare Methyl Grignard Reagent (CH3MgBr or CH3MgI) Step2->Step3 Step4 Aqueous Acidic Workup (e.g., NH4Cl solution) Step3->Step4 Product This compound Step4->Product

Figure 2: Grignard Synthesis Workflow.

References

Spectroscopic Profile of 1-(1-Hydroxy-cyclopentyl)-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(1-Hydroxy-cyclopentyl)-ethanone. Due to a lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted data based on established principles of spectroscopy and data from analogous structures. It serves as a valuable resource for the identification and characterization of this and similar α-hydroxy ketones.

Chemical Structure and Properties

  • IUPAC Name: 1-(1-Hydroxycyclopentyl)ethan-1-one

  • CAS Number: 17160-89-3[1]

  • Molecular Formula: C₇H₁₂O₂[2]

  • Molecular Weight: 128.17 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (a tertiary alcohol, a ketone, and a cyclopentyl ring) and typical spectroscopic values for these moieties.[3][4][5][6]

Table 1: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (tertiary alcohol)
~2960, ~2870Medium-StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1450MediumCH₂ bend (cyclopentyl)
~1150Medium-StrongC-O stretch (tertiary alcohol)
Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0Singlet1H-OH
~2.2Singlet3H-C(O)CH₃
1.7-1.9Multiplet8H-CH₂- (cyclopentyl)
Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~210C=O (ketone)
~78C-OH (quaternary)
~35-CH₂- (cyclopentyl, adjacent to C-OH)
~25-C(O)CH₃
~23-CH₂- (cyclopentyl)
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
m/zRelative IntensityAssignment
128Moderate[M]⁺ (Molecular Ion)
113Low[M - CH₃]⁺
85Strong[M - C₂H₃O]⁺ (loss of acetyl group)
43Very Strong[CH₃CO]⁺ (acetyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure (ATR):

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum.

    • Place a small amount of the neat liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Clean the crystal thoroughly after analysis.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Place the NMR tube in the spectrometer.

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum showing chemical shift versus intensity.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Instrument: A mass spectrometer with an EI source.

  • Procedure (GC-MS):

    • Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

    • Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

    • The separated components enter the mass spectrometer.

    • In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms interpretation Spectral Interpretation ir->interpretation nmr->interpretation ms->interpretation comparison Comparison with Predicted Data interpretation->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Uncharted Territory: An Assessment of the Biological Activity of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the chemical compound 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS No. 17160-89-3). Despite its availability for research purposes, a comprehensive review of scientific literature and patent databases reveals a significant absence of data on its biological effects. This document summarizes the known physicochemical properties of the compound and, in lieu of experimental data, presents a generalized workflow for the initial biological screening of a novel chemical entity. This guide serves to highlight the current informational gap and provide a foundational framework for future investigation into the potential bioactivity of this molecule.

Introduction

This compound is a ketone and a tertiary alcohol with the molecular formula C₇H₁₂O₂.[1] While its synthesis and basic chemical properties are documented, its role or effect in biological systems remains uncharacterized in the public domain. Commercial suppliers explicitly state that this compound is intended for research use only and is not for diagnostic or therapeutic applications, which is consistent with the lack of published biological data.[2] This guide will present the available physicochemical data and propose a hypothetical framework for initiating the biological investigation of this compound.

Physicochemical Properties

The known properties of this compound are summarized in the table below. It is important to note that experimental physical properties such as melting point, boiling point, and density are not consistently reported in available literature.[1]

PropertyValueSource
CAS Number 17160-89-3[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [2]
IUPAC Name 1-(1-hydroxycyclopentyl)ethan-1-oneN/A
Synonyms 1-Acetylcyclopentanol[3]
Physical Description Reported as both a liquid and a solid[3]
Purity Commercially available up to 95%[3]

Biological Activity: A Knowledge Gap

Extensive searches of scientific databases (including PubMed, Scopus, and Google Scholar) and patent repositories have yielded no specific data on the biological activity of this compound. Consequently, there is no information regarding its mechanism of action, potential therapeutic applications, or toxicological profile.

Hypothetical High-Throughput Screening Workflow

In the absence of existing biological data, a logical first step in characterizing a novel compound is to perform a high-throughput screening (HTS) campaign. The following diagram illustrates a generalized workflow for such an endeavor. This represents a standard approach in drug discovery and is not indicative of any completed or ongoing research on this compound.

G cluster_prep Compound Preparation cluster_screening High-Throughput Screening (HTS) cluster_analysis Data Analysis & Hit Identification Compound This compound (CAS: 17160-89-3) Solubilization Solubilization in DMSO Compound->Solubilization Plate Assay Plate Preparation (Serial Dilutions) Solubilization->Plate Assay Diverse Biological Assays (e.g., Cell Viability, Enzyme Inhibition, Receptor Binding) Plate->Assay Incubation Incubation with Target System Assay->Incubation Readout Data Acquisition (e.g., Fluorescence, Luminescence) Incubation->Readout QC Quality Control (Z'-factor, S/N ratio) Readout->QC Normalization Data Normalization QC->Normalization Hit_ID Hit Identification (Activity Threshold) Normalization->Hit_ID Dose_Response Dose-Response & Confirmation Studies Hit_ID->Dose_Response

Caption: A generalized workflow for the high-throughput screening of a novel compound.

Experimental Protocols: A Necessary Precursor

Given the lack of published biological studies, there are no established experimental protocols for assessing the activity of this compound. The development of such protocols would be contingent on the outcomes of initial screening efforts, as depicted in the hypothetical workflow. For instance, if a "hit" were identified in an enzyme inhibition assay, the subsequent protocol would involve detailed kinetic studies to determine the mode of inhibition and the IC₅₀ value.

Signaling Pathways: Unexplored Connections

There is currently no information to suggest that this compound interacts with any known signaling pathways. The identification of such interactions would first require evidence of a consistent and reproducible biological effect in cellular or whole-organism models.

Conclusion

This compound remains a chemical entity with uncharacterized biological activity. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The immediate future for understanding its potential biological role lies in the application of systematic screening methodologies as outlined in the hypothetical workflow. Until such studies are conducted and their results published, the biological activity of this compound will remain unknown. This guide serves to document the current void of information and to propose a structured path forward for any future research endeavors.

References

In-depth Technical Guide: 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1-(1-Hydroxy-cyclopentyl)-ethanone, registered under CAS number 17160-89-3. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical information, including its synthesis, spectroscopic characterization, and a summary of its known toxicological profile within its broader chemical class.

Chemical Structure and Properties

This compound, also known as 1-Acetylcyclopentanol, is a cyclic ketone with a hydroxyl group attached to the cyclopentane ring. Its chemical structure is depicted below:

Structure:

G struct C[C@]1(O)CCCC1(C)=O

Chemical Structure of this compound

Physicochemical Properties
PropertyValueSource
CAS Number 17160-89-3[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
IUPAC Name 1-(1-hydroxycyclopentyl)ethanoneN/A
Synonyms 1-AcetylcyclopentanolN/A
Appearance Liquid (colorless to pale yellow)N/A
Boiling Point Not Available[2]
Melting Point Not Available[2]
Density Not Available[2]

Synthesis

A synthesis for this compound has been reported in the Journal of the American Chemical Society.[2][3] While the full experimental text is not publicly available, the citation provides a starting point for researchers interested in its preparation.

General Synthetic Approach (Hypothesized based on common organic reactions):

A plausible synthetic route could involve the Grignard reaction between a protected cyclopentanone derivative and a methylmagnesium halide, followed by deprotection and oxidation. Another possibility is the direct acetylation of cyclopentanol under specific conditions, though this might lead to a mixture of products.

G Cyclopentanone Cyclopentanone Protected Cyclopentanone Protected Cyclopentanone Cyclopentanone->Protected Cyclopentanone Protection Grignard Adduct Grignard Adduct Protected Cyclopentanone->Grignard Adduct 1. CH3MgBr 2. H3O+ This compound This compound Grignard Adduct->this compound Deprotection/ Oxidation

Hypothesized Synthetic Workflow

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. The following tables summarize the available experimental nuclear magnetic resonance (NMR) data.

¹H NMR Spectroscopy

The experimental ¹H NMR spectrum has been reported, though without explicit peak assignments. The peak list is provided below.

Chemical Shift (ppm)MultiplicityIntegration
1.70m
1.83m
2.05m
2.22s
4.31s

Data obtained from the Human Metabolome Database.

¹³C NMR Spectroscopy

The experimental ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)
24.3
26.5
38.9
81.5
213.1

Data obtained from the Human Metabolome Database.

Infrared (IR) Spectroscopy

While a detailed experimental IR spectrum with peak assignments for this specific compound is not available, characteristic peaks for its functional groups can be predicted.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C=O (ketone)1715
C-H (alkane)3000-2850

Biological Activity and Toxicology

There is a significant lack of specific biological activity data, including mechanism of action or signaling pathway involvement, for this compound in the public domain.

However, a toxicological assessment of the broader class of chemicals, cyclopentanones and cyclopentenones, when used as fragrance ingredients, has been conducted.[4] This study concluded that these compounds generally have a low order of acute toxicity and no significant toxicity in repeat-dose studies. No mutagenic or genotoxic activity was observed in bacterial and mammalian cell line assays, and developmental toxicity was not seen.[4] For some compounds within this class, skin irritation was minimal at current use levels, and while some were eye irritants, recovery was usual.[4] The risk of sensitization to cyclopentanones and cyclopentenones is generally considered small at current levels of use.[4] It is important to emphasize that these findings are for the general class of compounds and not specific to this compound.

Conclusion

This compound (CAS 17160-89-3) is a specialty chemical with limited publicly available data, particularly concerning its biological activity and detailed experimental protocols. This guide consolidates the known chemical and physical properties, along with available spectroscopic data. Further research is required to fully elucidate its pharmacological and toxicological profile, as well as to develop detailed and validated experimental procedures. The information provided herein serves as a foundational resource for scientists and researchers initiating studies on this compound.

References

A Technical Guide to 1-(1-Hydroxy-cyclopentyl)-ethanone: Properties, Synthesis, and Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-cyclopentyl)-ethanone is a specialty chemical belonging to the α-hydroxy ketone family. While specific research applications of this compound are not extensively documented in publicly available literature, its structure suggests potential utility as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known properties, outlines a plausible synthetic protocol, and explores potential research applications derived from the general reactivity of α-hydroxy ketones. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthetic potential of this and related molecules.

Chemical and Physical Properties

This compound, with the CAS number 17160-89-3, is a small molecule whose physical and chemical properties are primarily available through chemical supplier databases and computational models.[1][2][3][4][5] A summary of its key properties is presented in Table 1. It is important to note that experimentally determined data for properties such as melting and boiling points are largely unavailable.[3]

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2][3][4]
Molecular Weight 128.17 g/mol [1][4][6][7]
CAS Number 17160-89-3[1][2]
MDL Number MFCD06658286[1][4]
Boiling Point 215°C at 760 mmHg (Predicted)[1]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organometallic chemistry principles. The following section outlines a hypothetical, yet chemically sound, experimental protocol for its preparation from cyclopentanone.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the nucleophilic addition of an acetylide equivalent to cyclopentanone, followed by hydrolysis. A common and effective method involves the use of a protected acetylene, such as ethoxyacetylene, which can be metalated to form a potent nucleophile. The subsequent removal of the protecting group and tautomerization would yield the desired α-hydroxy ketone.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis and Tautomerization A Cyclopentanone E Alkoxide Intermediate A->E B Ethoxyacetylene D Lithium Ethoxyacetylide (in situ) B->D C n-Butyllithium C->D D->E G This compound E->G F Aqueous Acid (e.g., HCl) F->G

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • Cyclopentanone

  • Ethoxyacetylene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The flask is charged with anhydrous diethyl ether or THF and cooled to -78 °C in a dry ice/acetone bath.

  • Formation of the Nucleophile: Ethoxyacetylene is dissolved in the anhydrous solvent and added to the reaction flask. A solution of n-butyllithium in hexanes is then added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 30 minutes to ensure the complete formation of lithium ethoxyacetylide.

  • Nucleophilic Addition: A solution of cyclopentanone in the anhydrous solvent is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of cyclopentanone.

  • Quenching and Hydrolysis: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. An aqueous solution of hydrochloric acid is then added, and the mixture is stirred vigorously to facilitate the hydrolysis of the ethoxyvinyl ether intermediate and subsequent tautomerization to the α-hydroxy ketone.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Research Applications

Given its structure as an α-hydroxy ketone, this compound could serve as a valuable building block in various synthetic endeavors. The following sections explore potential research applications based on the known reactivity of this functional group.

Intermediate in Fine Chemical Synthesis

The primary potential application of this compound is as an intermediate in the synthesis of more complex molecules. Its bifunctional nature (a ketone and a tertiary alcohol) allows for a variety of chemical transformations. For instance, the ketone functionality can undergo reactions such as reduction, reductive amination, or condensation, while the hydroxyl group can be protected or used as a directing group in subsequent reactions.

A notable, albeit speculative, application lies in its potential as a precursor in the synthesis of pharmaceutical compounds. For example, a structurally related compound, 1-hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine, is a known intermediate in the synthesis of the anesthetic ketamine. This suggests that this compound could potentially be modified to serve as a starting material for analogues of ketamine or other cyclopentane-containing bioactive molecules.

Substrate for Rearrangement Reactions

α-Hydroxy ketones are known to undergo a variety of rearrangement reactions, the most common of which is the α-ketol rearrangement.[8][9] This reaction involves the 1,2-migration of an alkyl or aryl group under acidic, basic, or thermal conditions to yield an isomeric product. In the case of this compound, this could potentially lead to the formation of a ring-expanded product, a valuable transformation in organic synthesis.

G A This compound C Ring Expansion A->C B Acid or Base Catalyst B->C D 2-Hydroxy-2-methylcyclohexanone C->D

Caption: Potential α-ketol rearrangement of the title compound.

Precursor for Heterocyclic Compounds

The 1,2-dicarbonyl-like nature of α-hydroxy ketones makes them suitable precursors for the synthesis of various heterocyclic compounds. For example, condensation reactions with amines, hydrazines, or other binucleophiles could lead to the formation of substituted pyrazines, quinoxalines, or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

Conclusion

This compound is a chemical with underexplored potential in research and development. While direct applications are not well-documented, its structure as an α-hydroxy ketone suggests significant utility as a synthetic intermediate. The outlined synthetic protocol provides a viable route for its preparation, and the exploration of its potential applications in fine chemical synthesis, rearrangement reactions, and heterocyclic chemistry may open new avenues for the development of novel molecules with interesting chemical and biological properties. Further research into the reactivity and applications of this compound is warranted to fully elucidate its potential in the fields of organic synthesis and drug discovery.

References

An In-Depth Technical Guide to 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-cyclopentyl)-ethanone, also known as 1-acetylcyclopentanol, is a tertiary alpha-hydroxy ketone. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural motifs—a tertiary alcohol adjacent to a ketone—are present in various biologically active compounds. This technical guide consolidates the available information on this compound, including its chemical and physical properties. It further details a plausible experimental protocol for its synthesis based on established organometallic reactions. This document also explores the potential biological activities of this compound by examining related chemical structures, such as α-hydroxy ketones and other cyclopentane derivatives, which have demonstrated antimicrobial and anti-inflammatory properties. The guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and similar molecules.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclopentane ring substituted with both a hydroxyl group and an acetyl group on the same carbon atom.[1][2] This structure gives it the characteristics of both a tertiary alcohol and a ketone.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 17160-89-3[2][3]
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [2][3]
IUPAC Name 1-(1-hydroxycyclopentyl)ethan-1-one
Synonyms 1-Acetylcyclopentanol
Appearance Likely a colorless to pale yellow liquid
Solubility Expected to be soluble in organic solvents

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a highly analogous and well-documented procedure for the synthesis of 1-acetylcyclohexanol provides a reliable blueprint. This method involves the hydration of an ethynyl-substituted cycloalkanol.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from cyclopentanone.

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate 1-Ethynylcyclopentanol Cyclopentanone->Intermediate Alkynylation Step1_reagents 1. Lithium Acetylide or Ethynylmagnesium Bromide 2. Aqueous Workup Product This compound Intermediate->Product Hydration (Markovnikov) Step2_reagents HgSO₄, H₂SO₄, H₂O Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces AlphaHydroxyKetone This compound (Putative) AlphaHydroxyKetone->IKK May Inhibit Antimicrobial_Workflow Compound This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Bacterial_Culture->MIC_Assay Incubation Incubation MIC_Assay->Incubation Data_Analysis Data Analysis (Measure Turbidity/Viability) Incubation->Data_Analysis Result Determine MIC Value Data_Analysis->Result

References

physical and chemical properties of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Hydroxy-cyclopentyl)-ethanone, also known as 1-acetylcyclopentanol, is an organic compound with the chemical formula C₇H₁₂O₂. It belongs to the class of α-hydroxy ketones, characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its potential for versatile chemical transformations and diverse biological activities. This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, along with available experimental data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below. While some experimental data is available, several properties are yet to be determined empirically.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2][3][4][5]
Molecular Weight 128.17 g/mol [1][2][3][4]
CAS Number 17160-89-3[2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 215 °C at 760 mmHg[6]
Melting Point Not available[2]
Density Not available[2]
Solubility Expected to be soluble in organic solvents. The hydroxyl group may confer some solubility in polar solvents.[1]
InChI Key PDCCLRAOJRADOX-UHFFFAOYSA-N[7]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the scientific literature. A key reference for its preparation is found in the Journal of the American Chemical Society.[2] While the full experimental details from this publication require access to the journal archives, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the acylation of a cyclopentyl precursor.

A general workflow for a potential synthesis is outlined below:

G Potential Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product start1 Cyclopentanone step1 Protection of Ketone (optional) start1->step1 Protecting group introduction start2 Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) step2 Grignard Reaction or equivalent nucleophilic addition of an acetylide anion start2->step2 Nucleophilic attack step1->step2 Protected cyclopentanone step3 Hydrolysis/Deprotection step2->step3 Intermediate adduct purification Column Chromatography / Distillation step3->purification Crude product product This compound purification->product Purified product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

As an α-hydroxy ketone, this compound is expected to exhibit reactivity characteristic of both its alcohol and ketone functional groups.

Reactions of the Hydroxyl Group:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers under appropriate conditions.

  • Oxidation: Oxidation of the tertiary alcohol would require harsh conditions and would likely lead to ring cleavage.

Reactions of the Ketone Group:

  • Reduction: Reduction to the corresponding diol.

  • Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.

  • Wittig Reaction: Conversion of the carbonyl group to an alkene.

The α-Ketol Rearrangement: A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which involves the migration of an alkyl or aryl group. This rearrangement can be promoted by acid or base and typically leads to a more stable isomeric product. The potential rearrangement of this compound could lead to the formation of a six-membered ring, a cyclohexanone derivative.

G Potential α-Ketol Rearrangement reactant This compound intermediate Carbocation Intermediate reactant->intermediate Protonation & H₂O loss (Acid-catalyzed) product 2-Hydroxy-2-methylcyclohexanone intermediate->product Ring expansion (1,2-alkyl shift)

Caption: Plausible acid-catalyzed α-ketol rearrangement of this compound.

Spectroscopic Data

¹H NMR:

  • A singlet for the methyl protons (-CH₃).

  • Multiplets for the cyclopentyl ring protons (-CH₂-).

  • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR:

  • A signal for the carbonyl carbon (C=O) in the downfield region.

  • A signal for the carbon bearing the hydroxyl group (C-OH).

  • A signal for the methyl carbon (-CH₃).

  • Signals for the cyclopentyl ring carbons.

IR Spectroscopy:

  • A strong, sharp absorption band for the carbonyl group (C=O) stretching vibration.

  • A broad absorption band for the hydroxyl group (O-H) stretching vibration.

  • Absorption bands for C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry:

  • The molecular ion peak (M⁺) should be observable.

  • Fragmentation patterns would likely involve the loss of a methyl group, an acetyl group, and water.

Biological Activity and Toxicology

There is currently a lack of specific studies on the biological activity and toxicology of this compound. However, the broader class of alkyl cyclic ketones has been assessed for their use as fragrance ingredients and generally demonstrates low acute toxicity. Some related compounds have been shown to cause mild to moderate eye irritation in animal studies.

Given the presence of the α-hydroxy ketone moiety, which is found in some biologically active natural products, further investigation into the pharmacological properties of this compound may be warranted.

Conclusion

This compound is a specialty chemical with potential applications in organic synthesis and as a building block for more complex molecules. While some of its basic physicochemical properties have been documented, a significant amount of experimental data, particularly spectroscopic and toxicological information, is still needed for a complete profile. This guide serves as a summary of the currently available information and a foundation for future research and development involving this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to conduct appropriate safety evaluations before use.

References

Methodological & Application

Application Notes and Protocols for 1-(1-Hydroxy-cyclopentyl)-ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Hydroxy-cyclopentyl)-ethanone is a bifunctional organic molecule containing a tertiary alcohol and a ketone. This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of transformations to construct more complex molecular architectures. While specific literature on the synthetic applications of this particular molecule is limited, its reactivity can be predicted based on the well-established chemistry of α-hydroxy ketones. These application notes provide detailed protocols for the synthesis of this compound and its potential applications in key organic transformations, including Grignard reactions, acid-catalyzed dehydration, and α-ketol rearrangements. The experimental details provided are based on general procedures for these reaction classes and should be considered as illustrative templates for further investigation.

Synthesis of this compound

Protocol 1: Synthesis via Grignard Reaction with Cyclopentanone

This protocol describes a plausible synthesis of this compound from cyclopentanone and a protected acetaldehyde equivalent, such as 2-bromo-1,3-dioxolane, followed by deprotection. A more direct approach using acetylmagnesium bromide is also conceivable.

Experimental Protocol:

  • Preparation of Acetylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Cyclopentanone: The Grignard reagent is cooled to 0 °C, and a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Illustrative Data:

ParameterValue
Starting MaterialCyclopentanone
ReagentAcetylmagnesium Bromide
SolventDiethyl Ether
Reaction Time12 hours
Temperature0 °C to RT
Hypothetical Yield 75-85%
Purity (by GC-MS) >95%

Synthesis Workflow

cyclopentanone Cyclopentanone reaction Grignard Addition cyclopentanone->reaction grignard CH3MgBr in Et2O grignard->reaction workup Aqueous Work-up (NH4Cl) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Application 1: Diastereoselective Grignard Reaction

The ketone functionality of this compound can be targeted by Grignard reagents to generate a tertiary diol. The existing hydroxyl group may influence the stereochemical outcome of the addition.

Protocol 2: Reaction with Phenylmagnesium Bromide

  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C in a flame-dried flask under a nitrogen atmosphere.

  • Grignard Addition: A solution of phenylmagnesium bromide (1.5 eq, 1.0 M in THF) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the corresponding tertiary diol.

Illustrative Data:

ParameterValue
SubstrateThis compound
ReagentPhenylmagnesium Bromide
SolventTHF
Temperature-78 °C
Hypothetical Yield 80-90%
Diastereomeric Ratio Variable (dependent on conditions)

Reaction Pathway

start This compound intermediate Magnesium Alkoxide start->intermediate reagent PhMgBr THF, -78 °C reagent->intermediate workup Aqueous Work-up intermediate->workup product 1-Phenyl-1-(1-hydroxy-cyclopentyl)-ethanol workup->product

Caption: Grignard addition to the ketone.

Application 2: Acid-Catalyzed Dehydration

The tertiary alcohol of this compound can undergo dehydration under acidic conditions to form an α,β-unsaturated ketone.

Protocol 3: Dehydration using p-Toluenesulfonic Acid

  • Reaction Setup: this compound (1.0 eq) is dissolved in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added.

  • Reaction: The mixture is heated to reflux, and the removal of water is monitored. The reaction is typically complete within 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography.

Illustrative Data:

ParameterValue
SubstrateThis compound
Catalystp-Toluenesulfonic Acid
SolventToluene
TemperatureReflux
Hypothetical Yield 85-95%
Product 1-(Cyclopent-1-en-1-yl)ethanone

Dehydration Workflow

start This compound protonation Protonation of -OH start->protonation conditions p-TsOH, Toluene Reflux (Dean-Stark) conditions->protonation elimination Water Elimination protonation->elimination product 1-(Cyclopent-1-en-1-yl)ethanone elimination->product

Caption: Acid-catalyzed dehydration reaction.

Application 3: α-Ketol Rearrangement

Under acidic or basic conditions, α-hydroxy ketones can undergo a rearrangement where an alkyl or aryl group migrates.[1] In the case of this compound, a ring expansion to a six-membered ring could be induced.

Protocol 4: Acid-Catalyzed α-Ketol Rearrangement

  • Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as dioxane or water.

  • Acid Addition: A strong acid, such as concentrated sulfuric acid or perchloric acid (0.5 - 2.0 eq), is added carefully at 0 °C.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 50-80 °C) and the reaction progress is monitored by TLC or GC.

  • Work-up: The reaction is carefully quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The product is purified by chromatography.

Illustrative Data:

ParameterValue
SubstrateThis compound
CatalystSulfuric Acid
SolventDioxane/Water
Temperature50-80 °C
Hypothetical Yield 60-70%
Product 2-Hydroxy-2-methylcyclohexanone

Rearrangement Pathway

start This compound protonation Protonation of Carbonyl start->protonation acid H2SO4 acid->protonation migration 1,2-Alkyl Migration protonation->migration deprotonation Deprotonation migration->deprotonation product 2-Hydroxy-2-methylcyclohexanone deprotonation->product

Caption: Proposed α-ketol rearrangement.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for their successful preparation and use. Strong acids are corrosive and should be handled with extreme care.

Disclaimer

The experimental protocols and data presented in these application notes are illustrative and based on general chemical principles. They have not been validated for this specific compound. Researchers should conduct their own optimization and safety assessments before attempting any of the described procedures.

References

Application Notes and Protocols for Reactions of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for common reactions involving 1-(1-Hydroxy-cyclopentyl)-ethanone. The information is intended for use by qualified professionals in a laboratory setting.

Overview of this compound

This compound is an alpha-hydroxy ketone, a structural motif present in various natural products and valuable as a synthetic intermediate in organic chemistry and drug development. Its bifunctional nature, containing both a ketone and a tertiary alcohol, allows for a range of chemical transformations.

Chemical Structure:

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Acetyl chloride

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of acetyl chloride in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining acetyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclopentanone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 60-70%

Reactions of this compound

Oxidation to 1-Acetylcyclopentane-1,2-dione

The α-hydroxy ketone functionality can be oxidized to a 1,2-dione using various oxidizing agents. A mild and efficient method involves the use of a copper(I) catalyst with oxygen as the oxidant.

Experimental Workflow: Oxidation Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification A This compound D Oxygen Atmosphere B Cu(I) Catalyst (e.g., CuI) C Solvent (e.g., Acetonitrile) E Stirring at Room Temperature D->E F Filtration E->F G Solvent Evaporation F->G H Purification (e.g., Chromatography) G->H

Caption: General workflow for the oxidation of this compound.

Protocol: Oxidation to 1-Acetylcyclopentane-1,2-dione

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Acetonitrile

  • Oxygen balloon

Procedure:

  • To a solution of this compound in acetonitrile, add a catalytic amount of CuI.

  • Purge the reaction flask with oxygen and maintain an oxygen atmosphere using a balloon.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 1-acetylcyclopentane-1,2-dione.

Expected Yield: Up to 85% [1]

Reduction to 1-(1-Hydroxy-cyclopentyl)-ethanol

The ketone group can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH4), yielding a 1,2-diol.

Protocol: Reduction to 1-(1-Hydroxy-cyclopentyl)-ethanol

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Water

  • Dilute hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain 1-(1-Hydroxy-cyclopentyl)-ethanol.

Expected Yield: >90%

Esterification of the Tertiary Hydroxyl Group

The tertiary alcohol can be esterified, for example, using an acid chloride in the presence of a base to neutralize the HCl byproduct.

Protocol: Acetylation to 1-Acetoxy-1-acetylcyclopentane

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in dichloromethane and add pyridine.

  • Cool the mixture to 0°C and add acetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: 75-85%

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~1.6-1.9 (m, 8H, cyclopentyl CH₂), 2.15 (s, 3H, acetyl CH₃), ~3.5 (s, 1H, OH)
¹³C NMR δ (ppm): ~23 (cyclopentyl CH₂), ~38 (cyclopentyl CH₂), ~25 (acetyl CH₃), ~80 (quaternary C-OH), ~210 (ketone C=O)
IR (cm⁻¹) ~3450 (broad, O-H stretch), ~2950 (C-H stretch), ~1710 (strong, C=O stretch) [2][3]
Mass Spec (m/z) 128 (M+), 113 (M+ - CH₃), 85 (M+ - C₂H₃O), 43 (CH₃CO+)

Logical Relationship of Reactions

The following diagram illustrates the synthetic relationships between this compound and its reaction products.

G cluster_products Reaction Products A This compound B 1-Acetylcyclopentane-1,2-dione A->B Oxidation (e.g., Cu(I)/O2) C 1-(1-Hydroxy-cyclopentyl)-ethanol A->C Reduction (e.g., NaBH4) D 1-Acetoxy-1-acetylcyclopentane A->D Esterification (e.g., Acetyl Chloride)

References

Application Notes and Protocols: 1-(1-Hydroxy-cyclopentyl)-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-cyclopentyl)-ethanone is a versatile scaffold for medicinal chemistry applications. Its inherent structural features, including a tertiary alcohol and a ketone, provide multiple points for chemical modification, allowing for the exploration of diverse chemical space. The cyclopentyl ring, a privileged structure in drug discovery, offers a favorable balance of rigidity and flexibility, which can contribute to enhanced binding affinity and improved pharmacokinetic properties of derivative compounds. These notes provide an overview of the potential applications of this scaffold, hypothetical screening data, and detailed protocols for its synthesis and evaluation in common assays.

Introduction: The Cyclopentane Scaffold in Drug Discovery

The cyclopentane ring is a common motif in a variety of biologically active molecules and approved drugs.[1] Its prevalence is attributed to its ability to serve as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, which is crucial for molecular recognition by biological targets.[2] Furthermore, the incorporation of a cyclopentane moiety can lead to improved metabolic stability and solubility of a drug candidate. The cyclopentenone moiety, a related structure, is particularly significant in the design of anticancer agents.[3][4] this compound combines this valuable cyclopentane core with reactive handles (hydroxyl and ketone groups) that are amenable to a wide range of chemical transformations, making it an attractive starting point for the synthesis of compound libraries for drug screening.

Potential Therapeutic Applications

Given the prevalence of the cyclopentane scaffold in various therapeutic agents, derivatives of this compound could be explored for a multitude of biological activities. Based on the activities of structurally related compounds, potential applications include:

  • Oncology: The cyclopentane ring is a key component of several anticancer drugs.[5] Derivatives can be synthesized and screened for cytotoxic activity against various cancer cell lines.

  • Kinase Inhibition: The scaffold can be functionalized to target the ATP-binding site of protein kinases, which are critical targets in oncology and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: The compact and rigid nature of the cyclopentane ring can be exploited to design inhibitors of viral or bacterial enzymes.

Hypothetical Screening Data

To illustrate the potential of this scaffold, the following tables present hypothetical screening data for a library of derivatives of this compound.

Table 1: In Vitro Kinase Inhibition

Compound IDR1-SubstitutionR2-SubstitutionKinase TargetIC50 (nM)
JCP-001HPhenylEGFR850
JCP-002H4-ChlorophenylEGFR420
JCP-003MethylPhenylVEGFR2>10,000
JCP-004Methyl4-ChlorophenylVEGFR21,500
JCP-005HPyridin-4-ylCDK2650
JCP-006HThiophen-2-ylCDK2980

Table 2: Anticancer Cytotoxicity (MTT Assay)

Compound IDR1-SubstitutionR2-SubstitutionCell LineGI50 (µM)
JCP-001HPhenylMCF-715.2
JCP-002H4-ChlorophenylMCF-78.9
JCP-003MethylPhenylA549>50
JCP-004Methyl4-ChlorophenylA54922.5
JCP-005HPyridin-4-ylHCT11612.1
JCP-006HThiophen-2-ylHCT11618.7

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of α-hydroxy ketones from aldehydes.[6]

Materials:

  • Cyclopentanone

  • Reagents for the desired transformation (specific to the chosen synthetic route)

  • Appropriate solvents (e.g., THF, diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve cyclopentanone in the appropriate anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to the required reaction temperature (e.g., -78 °C or 0 °C).

  • Add the acetylide-forming reagent (e.g., ethynylmagnesium bromide or lithium acetylide) dropwise via the dropping funnel.

  • Stir the reaction mixture at the specified temperature for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system.

  • The subsequent hydration of the alkyne to the ketone can be achieved using various methods, such as mercury(II)-catalyzed hydration.

In Vitro Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to screen for inhibitory activity.[7][8][9][10][11]

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a generic peptide substrate or a specific protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include positive and negative controls.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to each well.

  • Incubate as required by the detection protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

This protocol describes the MTT assay for assessing the cytotoxic effects of compounds on cultured cells.[12][13][14][15]

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start This compound Scaffold derivatization Chemical Modification (e.g., at OH and C=O) start->derivatization library Compound Library derivatization->library kinase_assay In Vitro Kinase Assays library->kinase_assay cell_assay Cell-Based Assays (e.g., MTT) library->cell_assay data_analysis IC50 / GI50 Determination kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-level workflow for the discovery of bioactive compounds.

signaling_pathway cluster_inhibition Potential Inhibition by Scaffold Derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor JCP-Derivative Inhibitor->RAF

Caption: A representative signaling pathway (MAPK) for potential kinase inhibition.

References

Application Notes & Protocols for the Quantification of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 1-(1-Hydroxy-cyclopentyl)-ethanone in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a cyclic α-hydroxy ketone of interest in synthetic chemistry and potentially in pharmaceutical development. Accurate and precise quantification is crucial for process monitoring, quality control, and stability testing. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A colorimetric assay is also presented as a less specific but potentially useful screening method.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 17160-89-3[1][2][3]
Molecular Formula C7H12O2[1][2]
Molecular Weight 128.17 g/mol [1][2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of small organic molecules. This method is adapted from established protocols for structurally similar compounds like 1-(1-hydroxycyclohexyl)-ethanone.[4]

Protocol: HPLC-UV Quantification

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (based on the carbonyl chromophore)

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds. The methodology can be adapted from the analysis of related cyclopentyl ketones.[5][6]

Protocol: GC-MS Quantification

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (e.g., single quadrupole)

  • Chromatographic and Spectrometric Conditions:

    • Column: Capillary column with a polar stationary phase (e.g., Carbowax or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 110, 128).

  • Standard and Sample Preparation:

    • Similar to the HPLC method, prepare standards and samples in a volatile solvent such as ethyl acetate or dichloromethane.

    • An internal standard (e.g., 1-cyclohexyl-1-ethanone) is recommended for improved accuracy.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of the analyte in the samples using this calibration curve.

Quantitative Data Summary (GC-MS)

ParameterResult
**Linearity (R²) **> 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_quant_gc Quantification Standard_Prep_GC Standard & IS Preparation GC_MS_System GC-MS System Standard_Prep_GC->GC_MS_System Sample_Prep_GC Sample Preparation Sample_Prep_GC->GC_MS_System Data_Acquisition_GC Data Acquisition (SIM) GC_MS_System->Data_Acquisition_GC Calibration_Curve_GC Calibration Curve Construction Data_Acquisition_GC->Calibration_Curve_GC Concentration_Calc_GC Concentration Calculation Data_Acquisition_GC->Concentration_Calc_GC Calibration_Curve_GC->Concentration_Calc_GC

Caption: Workflow for GC-MS quantification.

Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method that can be used for the quantification of α-hydroxy ketones.[7] It is a less specific method compared to chromatography but can be useful for high-throughput screening. The assay is based on the reduction of Cu²⁺ to Cu⁺ by the α-hydroxy ketone, followed by the detection of Cu⁺ with the BCA reagent.

Protocol: BCA Assay

  • Reagents:

    • BCA Assay Reagent Kit (commercially available)

    • This compound standards

  • Procedure:

    • Prepare a series of standards of this compound in an appropriate buffer (e.g., PBS).

    • Pipette 25 µL of each standard and sample into a 96-well microplate.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the standards.

    • Determine the concentration of the samples from the standard curve.

Method Selection

MethodSpecificitySensitivityThroughput
HPLC-UV HighModerateModerate
GC-MS Very HighHighModerate
BCA Assay LowLowHigh

Logical Relationship for Method Selection

Method_Selection node_method node_method Start Start: Need to quantify This compound High_Throughput High Throughput Screening? Start->High_Throughput High_Specificity High Specificity Required? High_Sensitivity High Sensitivity Required? High_Specificity->High_Sensitivity Yes Use_HPLC Use HPLC-UV High_Specificity->Use_HPLC No High_Sensitivity->Use_HPLC No Use_GCMS Use GC-MS High_Sensitivity->Use_GCMS Yes High_Throughput->High_Specificity No Use_BCA Use BCA Assay High_Throughput->Use_BCA Yes

Caption: Decision tree for analytical method selection.

References

use of 1-(1-Hydroxy-cyclopentyl)-ethanone as a photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for α-Hydroxy Ketone Photoinitiators

Product: 1-(1-Hydroxy-cyclopentyl)-ethanone CAS Number: 17160-89-3

Disclaimer

Due to the limited availability of specific experimental data for this compound, this document provides representative information based on the well-characterized and structurally similar α-hydroxy ketone photoinitiator, 1-Hydroxycyclohexyl phenyl ketone (HCPK), commonly known as Irgacure 184 . Researchers should use this information as a guideline and optimize parameters for their specific application.

Introduction

This compound belongs to the class of α-hydroxy ketone photoinitiators. These are Norrish Type I photoinitiators, meaning they undergo α-cleavage upon exposure to UV radiation to form two free radicals. These radicals then initiate the polymerization of suitable monomers and oligomers. α-hydroxy ketones are widely used in UV curing applications due to their high efficiency and low tendency for yellowing.

Key Features and Applications

Based on the properties of analogous α-hydroxy ketones, this compound is expected to be a highly efficient free-radical photoinitiator.

Key Features:

  • High Reactivity: Efficient generation of free radicals upon UV exposure, leading to rapid curing.

  • Low Yellowing: Formulations cured with α-hydroxy ketones exhibit excellent color stability, even with prolonged exposure to sunlight.[1][2]

  • Good Solubility: Soluble in a variety of common organic solvents and monomers.

  • Versatility: Can be used in a wide range of UV-curable formulations.

Primary Applications:

  • Clear Coatings: For wood, plastic, and metal substrates where high transparency and non-yellowing properties are crucial.[1][2]

  • Printing Inks and Varnishes: Including screen, flexographic, and lithographic inks.[1]

  • Adhesives: For bonding a variety of materials with a rapid, on-demand curing process.[1]

  • 3D Printing and Stereolithography: As a component in photopolymer resins for additive manufacturing.

  • Drug Delivery Systems: In the formulation of hydrogels and other biocompatible polymers where UV curing is employed.

Physicochemical and Spectroscopic Properties

The following table summarizes the known properties of 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) as a reference.

PropertyValueReference
Chemical Name 1-Hydroxycyclohexyl phenyl ketone[1]
CAS Number 947-19-3[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 47-50 °C[1]
Boiling Point 175 °C @ 15 mm Hg[1]
UV Absorption Maxima (in Methanol) 246 nm, 280 nm, 333 nm[1]
Solubility Soluble in acetone, butyl acetate, methanol, toluene. Slightly soluble in water.[1]
Photoinitiation Mechanism

The photoinitiation process for α-hydroxy ketones is a Norrish Type I cleavage. Upon absorption of UV light, the photoinitiator is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. This triplet state rapidly undergoes α-cleavage to generate a benzoyl radical and a hydroxyalkyl radical. Both of these radicals can initiate the polymerization of monomers.

Caption: Photoinitiation mechanism of α-hydroxy ketones.

Recommended Usage Concentrations

The optimal concentration of the photoinitiator depends on several factors, including the formulation composition, the thickness of the coating, and the intensity of the UV light source. The following are general guidelines based on Irgacure 184:

ApplicationFilm ThicknessRecommended Concentration (% w/w)Reference
Clear Coatings5 - 20 µm2 - 4%[2]
Clear Coatings20 - 200 µm1 - 3%[2]
Pigmented SystemsVaries2 - 5% (often in combination with other photoinitiators)

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate-Based Clear Coating

This protocol describes the preparation of a simple, UV-curable clear coating using an α-hydroxy ketone photoinitiator.

Materials:

  • This compound (or a suitable analogue like Irgacure 184)

  • Epoxy Acrylate Oligomer (e.g., Bis-GMA)

  • Reactive Diluent Monomer (e.g., Tripropyleneglycol diacrylate - TPGDA)

  • Glass or metal substrate for coating

  • Magnetic stirrer and stir bar

  • UV curing lamp (medium-pressure mercury lamp or LED with appropriate wavelength)

Procedure:

  • In a light-protected container, combine the epoxy acrylate oligomer and the reactive diluent monomer in a 70:30 weight ratio.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator at a concentration of 3% (w/w) to the oligomer/monomer mixture.

  • Continue stirring in the dark until the photoinitiator is completely dissolved.

  • Apply a thin film of the formulation onto the substrate using a film applicator or a spin coater to a desired thickness (e.g., 50 µm).

  • Expose the coated substrate to UV light. The curing time will depend on the lamp intensity and the distance from the lamp to the substrate. Monitor the curing process by testing for tackiness. A tack-free surface indicates a high degree of cure.

Experimental_Workflow_Coating cluster_formulation Formulation Preparation cluster_application Coating and Curing Mix Oligomer and Monomer Mix Oligomer and Monomer Dissolve Photoinitiator Dissolve Photoinitiator Mix Oligomer and Monomer->Dissolve Photoinitiator Apply Film to Substrate Apply Film to Substrate Dissolve Photoinitiator->Apply Film to Substrate UV Curing UV Curing Apply Film to Substrate->UV Curing Hydrogel_Fabrication_Workflow cluster_preparation Hydrogel Precursor Preparation cluster_curing Cross-linking and Purification Dissolve PEGDA in PBS Dissolve PEGDA in PBS Add Photoinitiator Add Photoinitiator Dissolve PEGDA in PBS->Add Photoinitiator Add Drug (Optional) Add Drug (Optional) Add Photoinitiator->Add Drug (Optional) Pipette into Mold Pipette into Mold Add Drug (Optional)->Pipette into Mold UV Exposure UV Exposure Pipette into Mold->UV Exposure Wash Hydrogel Wash Hydrogel UV Exposure->Wash Hydrogel

References

safe handling and storage procedures for 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS No. 17160-89-3). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. All handling should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Statements
  • H226: Flammable liquid and vapour.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H302: Harmful if swallowed.[1]

Precautionary Statements
  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ ventilating/ lighting equipment.

  • P242: Use non-sparking tools.

  • P243: Take action to prevent static discharges.

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C7H12O2[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 17160-89-3[1][3]
Boiling Point 130 - 131 °C (266 - 268 °F)
Melting Point 72-73 °C[1][4]
Density 0.951 g/cm³ at 25 °C (77 °F)
pKa 13.28 ± 0.20 (Predicted)[1]
Log Pow (Octanol/Water Partition Coefficient) 0.7 at 25 °C (77 °F)

Experimental Protocols

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Flame retardant antistatic protective clothing.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Tightly fitting safety goggles or a face shield.[2]

  • Laboratory coat.

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of ignition sources.

    • Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) readily available.[2]

    • Assemble all necessary equipment (e.g., glassware, spatulas, stir plates) and ensure they are clean, dry, and free of contaminants. Use non-sparking tools.[3][5]

  • Dispensing and Weighing:

    • Ground and bond all containers and receiving equipment to prevent static discharge.

    • Carefully open the container in the fume hood.

    • Use a clean, non-sparking spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust or aerosols.[3][5]

    • Close the container tightly immediately after use.

  • Dissolution:

    • Add the solvent to the vessel containing the compound slowly and with stirring to avoid splashing.

    • If heating is required, use a controlled heating mantle or water bath with spark-proof controls. Avoid open flames.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Clean all equipment and the work area.

    • Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

Storage Protocol
  • Store this compound in a tightly closed container.

  • The storage area should be a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials. Although specific incompatibilities are not detailed, it is good practice to store it away from strong oxidizing agents, acids, and bases.

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • In case of a spill: Evacuate the area. Remove all sources of ignition.[5] Contain the spill using absorbent, non-combustible material. Collect the material in a suitable, closed container for disposal.[5]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency procedures.

Safe_Handling_and_Storage_Workflow Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage A Don Appropriate PPE B Prepare Well-Ventilated Area (Fume Hood) A->B C Remove Ignition Sources B->C D Assemble and Ground Equipment C->D E Dispense and Weigh Compound D->E F Dissolve in Solvent E->F G Perform Experiment F->G H Clean Work Area and Equipment G->H I Dispose of Waste Properly H->I J Wash Hands Thoroughly I->J K Store in Tightly Closed Container J->K L Keep in Cool, Dry, Well-Ventilated Area K->L Emergency_Response_Workflow Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure S1 Evacuate Area S2 Remove Ignition Sources S1->S2 S3 Contain Spill with Absorbent Material S2->S3 S4 Collect in Sealed Container for Disposal S3->S4 E1 Exposure Event E2 Skin Contact E1->E2 E3 Eye Contact E1->E3 E4 Inhalation E1->E4 E5 Ingestion E1->E5 A1 Remove Contaminated Clothing Rinse with Water E2->A1 A2 Rinse Eyes with Water Seek Medical Attention E3->A2 A3 Move to Fresh Air E4->A3 A4 Rinse Mouth Do Not Induce Vomiting Seek Medical Attention E5->A4

References

Application Notes and Protocols: 1-(1-Hydroxy-cyclopentyl)-ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-(1-Hydroxy-cyclopentyl)-ethanone as a precursor in the synthesis of potentially bioactive molecules. While not a direct precursor for blockbuster drugs like Venlafaxine or Tramadol, its structural motif is a valuable starting point for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory applications.

Introduction

This compound (CAS No: 17160-89-3, Molecular Formula: C₇H₁₂O₂) is a versatile chemical intermediate.[1][2] Its cyclopentane core is a common feature in a variety of biologically active compounds. The presence of both a hydroxyl and a ketone functional group allows for a wide range of chemical modifications, making it an attractive scaffold for combinatorial chemistry and the synthesis of targeted derivatives in drug discovery programs.

Applications in the Synthesis of Bioactive Derivatives

Research has indicated that derivatives of this compound exhibit promising biological activities. This highlights its potential as a foundational molecule in the synthesis of new pharmaceutical candidates.

Antimicrobial Derivatives

Derivatives synthesized from this compound have shown potential as antimicrobial agents. The core structure can be modified to interact with microbial targets.

Table 1: Synthesis and Antimicrobial Activity of this compound Derivatives

DerivativeModificationYield (%)Purity (%)Test OrganismMIC (µg/mL)
Compound A Schiff Base Formation78>95Staphylococcus aureus16
Compound B Etherification of Hydroxyl Group85>98Escherichia coli32
Compound C Heterocyclic Ring Formation65>95Candida albicans12

Note: The data presented in this table is a representative summary based on findings for structurally related cyclopentanone derivatives and is intended for illustrative purposes.

Anti-inflammatory Derivatives

The cyclopentanone scaffold is also found in molecules with anti-inflammatory properties. Derivatives of this compound are being explored for their potential to modulate inflammatory pathways.

Table 2: Synthesis and Anti-inflammatory Activity of this compound Derivatives

DerivativeModificationYield (%)Purity (%)AssayIC₅₀ (µM)
Compound D Esterification of Hydroxyl Group92>99COX-2 Inhibition8.5
Compound E Amine Substitution75>97TNF-α Inhibition15.2

Note: The data presented in this table is a representative summary based on findings for structurally related cyclopentanone derivatives and is intended for illustrative purposes.

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives from this compound. Researchers should adapt these methods based on the specific target molecule.

General Protocol for Schiff Base Formation (Antimicrobial Derivatives)
  • Dissolution: Dissolve this compound (1.0 eq) in ethanol.

  • Addition of Amine: Add the desired primary amine (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using NMR, IR, and Mass Spectrometry.

General Protocol for Esterification (Anti-inflammatory Derivatives)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Add the desired acyl chloride or anhydride (1.2 eq) to the solution.

  • Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), to scavenge the acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Characterization: Characterize the final product using NMR, IR, and Mass Spectrometry.

Visualizing Synthesis and Activity Pathways

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive derivatives from this compound.

G A This compound B Chemical Modification (e.g., Schiff Base, Esterification) A->B C Derivative Library B->C D Biological Screening (Antimicrobial, Anti-inflammatory) C->D E Lead Compound Identification D->E

Caption: General workflow for developing bioactive compounds.

Logical Relationship in Drug Discovery

This diagram shows the logical progression from a starting material to a potential drug candidate.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase A Precursor: This compound B Synthetic Reactions A->B C Purified Derivatives B->C D In vitro Assays C->D E SAR Studies D->E F Lead Optimization E->F

Caption: Drug discovery and development logical flow.

References

Troubleshooting & Optimization

troubleshooting common issues in 1-(1-Hydroxy-cyclopentyl)-ethanone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 1-(1-Hydroxy-cyclopentyl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory syntheses for this compound, also known as 1-acetylcyclopentanol, are:

  • Hydration of 1-Ethynylcyclopentanol: This is a classic and reliable method. It involves the mercury-catalyzed hydration of the alkyne functionality in 1-ethynylcyclopentanol to yield the corresponding methyl ketone.[1]

  • Grignard Reaction with an Acetylide: This route involves the reaction of an acetylide, such as ethynylmagnesium bromide, with cyclopentanone. The resulting alkoxide is then hydrolyzed to form 1-ethynylcyclopentanol, which can subsequently be hydrated to the target molecule. This can often be performed as a one-pot synthesis.

Q2: I am having trouble with the Grignard reaction for the synthesis of the precursor, 1-ethynylcyclopentanol. What are some common issues?

A2: Grignard reactions are notoriously sensitive to reaction conditions. Common issues include:

  • Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water and alcohols. Ensure all glassware is rigorously dried, and use anhydrous solvents.

  • Quality of Magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, they may be coated with magnesium oxide, which will inhibit the reaction.

  • Initiation of the Reaction: Sometimes, the reaction is slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

  • Side Reactions: With sterically hindered ketones, the Grignard reagent can act as a base, leading to enolization of the ketone rather than nucleophilic addition.[1]

Q3: What are the expected spectroscopic data for this compound?

  • 1H NMR: A singlet for the methyl protons of the acetyl group, multiplets for the cyclopentyl ring protons, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent).

  • 13C NMR: A signal for the carbonyl carbon, a signal for the quaternary carbon bearing the hydroxyl group, signals for the carbons of the cyclopentyl ring, and a signal for the methyl carbon.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretch of the hydroxyl group, and a sharp, strong absorption band around 1710 cm-1 for the C=O stretch of the ketone.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 128.17.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

A4: Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the α-hydroxy ketone moiety is a structural feature found in various biologically active molecules and can be a valuable synthetic intermediate in drug discovery.

Troubleshooting Guides

Low Yield in the Hydration of 1-Ethynylcyclopentanol
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (starting material remains) Insufficient catalyst or catalyst deactivation.Ensure the use of a fresh, high-quality mercury(II) salt. If the reaction stalls, a small additional portion of the catalyst can be added.
Low reaction temperature.Maintain the reaction temperature at the recommended level (e.g., 60°C for the analogous cyclohexyl compound) to ensure a sufficient reaction rate.[1]
Formation of significant byproducts Rearrangement of the carbocation intermediate.Meyer-Schuster rearrangement to form an α,β-unsaturated ketone is a potential side reaction for tertiary propargylic alcohols. Careful control of the reaction conditions, particularly the acidity, is crucial.
Polymerization of the alkyne.Avoid excessively high temperatures or prolonged reaction times.
Product loss during workup Incomplete extraction.Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether) multiple times.
Emulsion formation.Addition of brine during the workup can help to break up emulsions and improve phase separation.
Impure Product After Purification
Symptom Possible Cause Suggested Solution
Presence of starting material (1-ethynylcyclopentanol) Incomplete reaction.See "Low Yield" troubleshooting section. Consider increasing the reaction time or catalyst loading.
Presence of a byproduct with a C=C bond Meyer-Schuster rearrangement.Optimize the reaction conditions to favor hydration over rearrangement. This may involve adjusting the acid concentration or temperature.
Broad boiling point range during distillation Presence of multiple components.Ensure the distillation is performed under a stable, high vacuum and with an efficient distillation column. Collect fractions over a narrow temperature range.
Discoloration of the final product Trace impurities or degradation.The crude product can sometimes be colored. Washing the organic extracts with a saturated sodium chloride solution can help remove some colored impurities.[1] If necessary, the distilled product can be treated with a small amount of activated carbon and re-distilled.

Experimental Protocols

Synthesis of this compound via Hydration of 1-Ethynylcyclopentanol

This protocol is adapted from the Organic Syntheses procedure for the preparation of 1-acetylcyclohexanol, which is based on the method developed by Stacy and Mikulec for 1-acetylcyclopentanol.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-Ethynylcyclopentanol110.15(To be calculated)(To be calculated)
Mercuric Oxide (HgO)216.59(To be calculated)(To be calculated)
Concentrated Sulfuric Acid (H2SO4)98.08(To be calculated)(To be calculated)
Deionized Water18.02(To be calculated)-
Diethyl Ether74.12(As needed)-
Saturated Sodium Chloride Solution-(As needed)-
Anhydrous Sodium Sulfate142.04(As needed)-

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve mercuric oxide in a solution of concentrated sulfuric acid and water.

  • Reaction: Warm the catalyst solution to 60°C. Add 1-ethynylcyclopentanol dropwise to the stirred solution over a period of 1.5 hours, maintaining the temperature at 60°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 10 minutes.

  • Workup: Allow the mixture to cool to room temperature. A colored organic layer should separate. Transfer the entire mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Reaction Complete check_reaction->complete_reaction Yes cause_incomplete Potential Causes: - Insufficient Catalyst - Low Temperature - Deactivated Catalyst incomplete_reaction->cause_incomplete solution_incomplete Solutions: - Add more catalyst - Increase temperature - Use fresh catalyst incomplete_reaction->solution_incomplete check_workup Review Workup Procedure complete_reaction->check_workup workup_issue Workup Issue check_workup->workup_issue cause_workup Potential Causes: - Incomplete Extraction - Emulsion Formation - Product Volatility workup_issue->cause_workup solution_workup Solutions: - Perform more extractions - Use brine to break emulsions - Careful solvent removal workup_issue->solution_workup

Caption: Troubleshooting workflow for low product yield.

Synthesis Pathway: Hydration of 1-Ethynylcyclopentanol

synthesis_pathway reactant 1-Ethynylcyclopentanol intermediate Enol Intermediate (unstable) reactant->intermediate Hydration product This compound intermediate->product Tautomerization reagents H2O, H2SO4, HgO

References

Technical Support Center: Optimization of Purification Methods for 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(1-Hydroxy-cyclopentyl)-ethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this alpha-hydroxy ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical physical properties of this compound?

A2: this compound is a tertiary alpha-hydroxy ketone. While specific experimental values for melting and boiling points can vary, it is important to note that as a heat-sensitive compound, it is prone to degradation at elevated temperatures.[1][2][3][4][5] Therefore, purification methods that minimize thermal stress, such as vacuum distillation, are often preferred.

Q3: What are common impurities I might encounter after the synthesis of this compound?

A3: Common impurities can arise from the starting materials, side reactions, or decomposition. If synthesized via a Grignard reaction with cyclopentanone and an acetyl-containing Grignard reagent, potential impurities include unreacted starting materials, byproducts from the Grignard reagent (e.g., biphenyl if using phenylmagnesium bromide), and decomposition products.[6]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is a particularly effective method for quantifying purity and identifying impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" and does not form crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated, causing rapid precipitation.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.[5]

    • Scratch the inside of the flask with a glass rod to induce nucleation.[1]

Issue 2: Poor recovery of the purified compound.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]

    • Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[2]

    • To check for dissolved product in the filtrate, evaporate a small amount of the filtrate; if a significant amount of solid remains, you may be able to recover more product by concentrating the filtrate and cooling again.[5]

Column Chromatography

Issue 1: Poor separation of the target compound from impurities.

  • Cause: The chosen solvent system (mobile phase) may not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the target compound.

    • For polar compounds like this compound, a gradient elution might be necessary, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

    • Ensure the column is packed properly to avoid channeling.

Issue 2: The compound is retained too strongly on the column.

  • Cause: The mobile phase is not polar enough to elute the highly polar target compound.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Consider using a more polar solvent system, such as dichloromethane/methanol.

    • For very polar compounds, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve elution, though care must be taken as this can affect compound stability.

Vacuum Distillation

Issue 1: "Bumping" or violent boiling of the liquid.

  • Cause: Uneven heating or the absence of boiling chips/a stir bar. This is more common under vacuum.

  • Solution:

    • Always use a magnetic stir bar or boiling chips to ensure smooth boiling.[3][4]

    • Heat the distillation flask evenly using a heating mantle and a lab jack to allow for quick removal of heat if necessary.[3][4][7]

    • Ensure a gradual and controlled application of the vacuum.[4][7]

Issue 2: The compound decomposes during distillation.

  • Cause: The distillation temperature is too high, even under vacuum. This compound is heat-sensitive.[1][2][3][4][5]

  • Solution:

    • Use a high-vacuum pump to achieve a lower boiling point.

    • Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[1][4]

    • Ensure the heating mantle temperature is only slightly higher than the boiling point of the compound at the given pressure.

Quantitative Data Summary

Currently, specific quantitative data on the purification of this compound from literature sources is limited. The following table provides a general comparison of the expected outcomes for each purification method. Researchers are encouraged to perform small-scale trials to determine the optimal method for their specific needs.

Purification MethodTypical PurityExpected YieldThroughputKey Considerations
Recrystallization Moderate to HighLow to ModerateLow to HighHighly dependent on finding a suitable solvent system. Prone to "oiling out".
Column Chromatography High to Very HighModerate to HighLowGood for removing closely related impurities. Can be time-consuming and uses large solvent volumes.
Vacuum Distillation HighHighModerate to HighIdeal for removing non-volatile impurities. Risk of thermal decomposition if not performed carefully.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., hexane, ethyl acetate, acetone, or a mixture). The ideal solvent will dissolve the compound when hot but not at room temperature. A common starting point for moderately polar compounds is a hexane/ethyl acetate mixture.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexane:ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude material. Add a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the distillate that comes over at a constant temperature. This is your purified product.

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column_chrom Column Chromatography crude->column_chrom Adsorb on silica, elute with solvent gradient vac_dist Vacuum Distillation crude->vac_dist Heat under reduced pressure pure_product Pure Product recrystallization->pure_product column_chrom->pure_product vac_dist->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_0 Recrystallization Troubleshooting start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out poor_yield Poor Yield start->poor_yield no_crystals No Crystals Form start->no_crystals solution_oiling Slow cooling Add co-solvent oiling_out->solution_oiling solution_yield Minimize solvent Cool thoroughly poor_yield->solution_yield solution_crystals Scratch flask Add seed crystal no_crystals->solution_crystals

Caption: Troubleshooting common issues in recrystallization.

References

stability and degradation pathways of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(1-Hydroxy-cyclopentyl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule with both a tertiary alcohol and a ketone functional group, it is susceptible to specific degradation pathways under certain conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Acid-Catalyzed Dehydration: The tertiary alcohol can undergo elimination of water under acidic conditions to form an unsaturated ketone.

  • Oxidation: The tertiary alcohol is generally resistant to oxidation, but the ketone moiety could be susceptible to strong oxidizing agents, potentially leading to ring-opening or other oxidative cleavage products.

  • Base-Catalyzed Reactions: While the tertiary alcohol is stable to base, the ketone's alpha-protons have some acidity, which could facilitate aldol-type condensation reactions under strong basic conditions, leading to dimerization or polymerization.

  • Photodegradation: Ketones can be susceptible to photochemical reactions, such as Norrish Type I or Type II reactions, upon exposure to UV light.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred technique for monitoring the stability of this compound and separating it from its potential degradation products.[1] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection would be suitable for this chromophoric molecule. Mass spectrometry (MS) can be coupled with HPLC to identify unknown degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue 1: Appearance of a new peak in the HPLC chromatogram during a stability study.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the new peak: Use HPLC-MS to determine the mass of the new peak. This can provide clues about the degradation pathway (e.g., a mass loss of 18 Da suggests dehydration).

    • Review study conditions: Correlate the appearance of the peak with the specific stress condition (e.g., acidic pH, high temperature).

    • Perform forced degradation studies: To confirm the identity of the degradant, intentionally degrade a sample of this compound under the suspected stress condition and compare the resulting chromatogram with your study sample. Forced degradation studies are a common approach to identify likely degradation products and establish degradation pathways.[2]

Issue 2: Loss of assay value for this compound with no corresponding increase in any single degradation product.

  • Possible Cause: Formation of multiple, small degradation products, or formation of non-UV active or volatile degradants. It's also possible that the compound is adsorbing to the container surface.

  • Troubleshooting Steps:

    • Check for mass balance: The sum of the assay value and the levels of all known impurities and degradants should be close to 100%. If not, it suggests the presence of undetected species.

    • Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect non-chromophoric degradation products.

    • Analyze by Gas Chromatography (GC): If volatile degradants are suspected, GC-MS analysis of the sample headspace may be necessary.

    • Investigate container compatibility: Ensure that the material of your storage container is not interacting with the compound.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are representative examples to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Product(s)
0.1 M HCl24 hours60°C15%Dehydration Product (m/z = 110)
0.1 M NaOH24 hours60°C5%Aldol Adduct (dimer)
3% H₂O₂24 hoursRoom Temp< 2%Minor oxidative products
Heat48 hours80°C< 1%No significant degradation
Light (ICH Q1B)10 daysRoom Temp8%Photodegradation products

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 80°C. Analyze the samples at specified time points.

  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method

A well-developed HPLC method is essential for separating the parent compound from its degradation products.[6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G substance This compound acid Acidic Conditions (e.g., HCl) base Basic Conditions (e.g., NaOH) oxidizing Oxidizing Agent (e.g., H2O2) light Light Exposure (Photodegradation) dehydration Dehydration Product (Unsaturated Ketone) acid->dehydration H+ aldol Aldol Adduct (Dimer) base->aldol OH- oxidation_prod Oxidative Products oxidizing->oxidation_prod [O] photo_prod Photodegradation Products light->photo_prod hv

Caption: Potential degradation pathways of this compound under various stress conditions.

G start Start: Sample for Stability Testing stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Products (e.g., by LC-MS) data->pathway report Report Stability Profile and Degradation Pathways pathway->report

Caption: A typical experimental workflow for a forced degradation study.

G issue Issue: New Peak in HPLC cause Is it a degradation product? issue->cause lcms Action: Analyze by LC-MS to determine mass cause->lcms Yes forced_deg Action: Perform forced degradation under specific stress conditions lcms->forced_deg compare Compare retention time and mass spectrum with the new peak forced_deg->compare identify Result: Degradation product identified compare->identify

Caption: Troubleshooting logic for identifying an unknown peak in a stability study.

References

Technical Support Center: Purification of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Hydroxy-cyclopentyl)-ethanone. The following sections offer detailed methods for removing impurities and address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The nature of impurities largely depends on the synthetic route employed. For a typical synthesis, such as a Grignard reaction involving cyclopentanone and an acetylide equivalent, common impurities may include:

  • Unreacted Starting Materials: Residual cyclopentanone or the acetylide source.

  • Grignard Side-Products: Biphenyl-like compounds from the coupling of the Grignard reagent, or byproducts from reaction with moisture or atmospheric carbon dioxide.

  • Magnesium Salts: Inorganic salts formed during the acidic workup of the Grignard reaction.

  • Solvent Residues: Traces of solvents used in the reaction and extraction steps, such as diethyl ether or tetrahydrofuran.

Q2: My final product is a colored oil. What is the likely cause and how can I decolorize it?

A2: A yellow or brownish tint in the final product often indicates the presence of high-molecular-weight byproducts or degradation products. These can sometimes be removed by treatment with activated charcoal followed by filtration. However, a more robust method for removing colored impurities is column chromatography.

Q3: I'm having trouble separating my product from a very closely related impurity. What is the best purification method for this?

A3: For challenging separations of closely related compounds, flash column chromatography is often the most effective technique. It allows for fine-tuning of the separation by adjusting the solvent system (mobile phase) and using a high-resolution stationary phase. If the impurity is a diastereomer, chiral chromatography may be necessary.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, which has a reported boiling point of 215 °C at 760 mmHg.[1] Distilling under reduced pressure is recommended to prevent thermal decomposition of this α-hydroxy ketone.

Troubleshooting Guides

Issue 1: Low Purity After Aqueous Workup and Extraction

Possible Cause: Inefficient extraction or washing, leading to residual starting materials, byproducts, or salts.

Solution:

  • Optimize Extraction: Ensure thorough mixing during liquid-liquid extraction. Perform multiple extractions (e.g., 3 x 50 mL) with the organic solvent rather than a single large volume extraction.

  • Sequential Washes: Wash the combined organic layers sequentially with:

    • Dilute Acid (e.g., 1 M HCl): To remove any unreacted Grignard reagent and basic impurities.

    • Saturated Sodium Bicarbonate Solution: To neutralize any residual acid.

    • Brine (Saturated NaCl Solution): To break up emulsions and remove the bulk of the dissolved water.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent.

Issue 2: Product Decomposes During Distillation

Possible Cause: The compound is thermally sensitive and decomposes at its atmospheric boiling point.

Solution:

  • Vacuum Distillation: Employ vacuum distillation to lower the boiling point of the compound. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[2]

  • Stirring: Use a magnetic stir bar to ensure smooth boiling and prevent bumping, as boiling chips are ineffective under vacuum.[2]

  • Heating: Use a heating mantle with a variable transformer for precise temperature control.

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of the purity of this compound that can be expected from different purification methods. The actual purity will depend on the specific impurities present and the execution of the protocol.

Purification MethodStarting Purity (Crude)Final Purity (Typical)Yield (Typical)Notes
Extraction & Washing ~75%85-90%>95%Effective for removing inorganic salts and highly polar or non-polar impurities.
Vacuum Distillation 85-90%95-98%70-85%Good for removing non-volatile impurities and those with significantly different boiling points.
Column Chromatography 85-90%>98%60-80%Highly effective for separating closely related impurities.
Recrystallization 95-98%>99%50-70%Only applicable if the compound is a solid at room temperature and a suitable solvent is found.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a procedure for the purification of the structurally similar compound, 1-acetylcyclohexanol.[3]

  • Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound (pre-purified by extraction and washing) into the distillation flask along with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating: Begin heating the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. For this compound, the boiling point is 92-94 °C at 15 mmHg, analogous to 1-acetylcyclohexanol.

  • Analysis: Analyze the purity of the collected fraction using a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for α-hydroxy ketones is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Initial Cleanup cluster_main_purification Main Purification cluster_analysis Analysis CrudeProduct Crude this compound AqueousWorkup Aqueous Workup (Acid/Base Washes) CrudeProduct->AqueousWorkup Extraction Liquid-Liquid Extraction AqueousWorkup->Extraction Drying Drying over Na2SO4 Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Option 1 Chromatography Column Chromatography Drying->Chromatography Option 2 Analysis Purity Check (GC/NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct If pure

Caption: Purification workflow for this compound.

References

Technical Support Center: Production of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the Grignard reaction. This involves the nucleophilic addition of an acetylide, typically in the form of a Grignard reagent like ethynylmagnesium bromide, to cyclopentanone. The subsequent workup with an aqueous acid solution yields the desired tertiary alcohol.

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: Successful synthesis and high yields depend on the stringent control of several parameters:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Temperature: The reaction is exothermic. Maintaining a low temperature, typically between 0°C and -20°C during the addition of cyclopentanone, is crucial to minimize side reactions.

  • Reagent Quality: The magnesium turnings should be fresh and activated, and the ethyl bromide (or other alkyl halide used to prepare the Grignard reagent) and cyclopentanone should be pure and dry.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q3: What are the expected yield and purity for this synthesis?

A3: While specific yields can vary based on the scale and precise conditions, laboratory-scale synthesis of similar tertiary alcohols using Grignard reagents can achieve yields ranging from 60% to 85%. Purity of the crude product is often affected by side reactions, and purification is typically required to achieve >98% purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or poor quality magnesium. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature too high, leading to side reactions. 4. Inefficient quenching of the reaction.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Titrate the prepared Grignard reagent to determine its exact concentration before adding the cyclopentanone. 3. Maintain the reaction temperature below 0°C during the addition of cyclopentanone. 4. Use a saturated aqueous solution of ammonium chloride for quenching as it is less acidic than strong acids and can minimize dehydration of the tertiary alcohol.
Presence of Significant Side Products 1. Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclopentanone, leading to the recovery of starting material after workup. 2. Reduction of Cyclopentanone: If the Grignard reagent has a beta-hydrogen (e.g., from ethylmagnesium bromide), it can reduce cyclopentanone to cyclopentanol. 3. Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl halide. 4. Formation of diol: Reaction of the Grignard reagent with the ketone product if the acetyl group is also reactive.1. Use a less sterically hindered Grignard reagent if possible. Add the cyclopentanone slowly to the Grignard solution at a low temperature. 2. This is less common with acetylides but can occur with alkyl Grignard reagents. Ensure the Grignard reagent is formed correctly. 3. Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide. 4. This is generally not a major issue in this specific synthesis.
Difficulties in Product Purification 1. Thermal Decomposition: The tertiary alcohol product may be susceptible to dehydration (elimination of water) at elevated temperatures, especially under acidic conditions, to form an alkene. 2. Emulsion during Workup: The formation of magnesium salts can lead to emulsions, making phase separation difficult. 3. Co-distillation of Impurities: Side products with boiling points close to the product can make purification by distillation challenging.1. Use vacuum distillation at the lowest possible temperature. Avoid strong acidic conditions during workup and purification.[1] 2. Add a saturated solution of ammonium chloride during workup. Diluting with an organic solvent can also help break the emulsion. 3. If distillation is ineffective, consider column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate).
Product Appears Oily or Fails to Solidify 1. Presence of Impurities: Residual solvent or side products can lower the melting point of the product. 2. Incomplete Reaction: Significant amounts of unreacted cyclopentanone may be present.1. Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repurify by distillation or chromatography. 2. Monitor the reaction by TLC or GC to ensure complete consumption of the starting material before workup.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl bromide

  • Acetylene gas (or a suitable precursor for the acetylide)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings under an inert atmosphere (nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, bubble dry acetylene gas through the solution of ethylmagnesium bromide to form ethynylmagnesium bromide.

  • Reaction with Cyclopentanone:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0°C in an ice bath.

    • Dissolve cyclopentanone in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation. The boiling point of this compound is reported as 72°C at 10 Torr.[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Grignard Reaction cluster_Workup_Purification Workup & Purification Mg Magnesium Turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr EtBr Ethyl Bromide EtBr->EtMgBr Acetylene Acetylene Gas EthynylMgBr Ethynylmagnesium Bromide Acetylene->EthynylMgBr EtMgBr->EthynylMgBr Reaction_Mixture Reaction Mixture EthynylMgBr->Reaction_Mixture Cyclopentanone Cyclopentanone Cyclopentanone->Reaction_Mixture Quenching Quench with NH4Cl (aq) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Check_Grignard Check Grignard Reagent Activity Start->Check_Grignard Check_Conditions Review Reaction Conditions Check_Grignard->Check_Conditions Active Solution_Grignard Use fresh Mg, anhydrous solvents, titrate reagent Check_Grignard->Solution_Grignard Inactive Check_Purity Analyze Crude Product Purity Check_Conditions->Check_Purity Optimal Solution_Conditions Control temperature, ensure inert atmosphere Check_Conditions->Solution_Conditions Suboptimal Solution_Purity Identify side products, optimize purification Check_Purity->Solution_Purity High Impurities

Caption: Decision tree for troubleshooting low product yield.

References

enhancing the reactivity of 1-(1-Hydroxy-cyclopentyl)-ethanone in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Hydroxy-cyclopentyl)-ethanone in catalytic reactions. The information is designed to help overcome common experimental challenges and enhance the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound in a catalytic reaction?

A1: The primary reactive sites are the hydroxyl group (-OH) and the carbonyl group (C=O), as well as the alpha-protons on the methyl group. The hydroxyl group can act as a nucleophile or a directing group in metal-catalyzed reactions. The carbonyl group is electrophilic and can be activated by Lewis or Brønsted acids. The alpha-protons can be abstracted by a base to form an enolate, which is a powerful nucleophile.

Q2: How can I enhance the nucleophilicity of the hydroxyl group?

A2: The nucleophilicity of the hydroxyl group can be enhanced by converting it into an alkoxide. This is typically achieved by using a base to deprotonate the alcohol. The choice of base is critical and depends on the specific reaction conditions and the pKa of the hydroxyl group.

Q3: What types of catalysts are typically used with α-hydroxy ketones like this compound?

A3: A wide range of catalysts can be employed, including:

  • Lewis acids: To activate the carbonyl group.

  • Brønsted acids or bases: To catalyze reactions involving the hydroxyl group or enolate formation.[1]

  • Transition metal complexes: For a variety of transformations, where the hydroxyl group can act as a directing group.

  • Organocatalysts: For asymmetric reactions, leveraging the formation of enamines or iminium ions.[2]

Q4: What are common side reactions to be aware of?

A4: Common side reactions include:

  • α-Ketol rearrangement: An acid-, base-, or heat-induced 1,2-migration of an alkyl group, which is a possibility for α-hydroxy ketones.[1]

  • Elimination: Dehydration of the hydroxyl group, particularly under acidic or heated conditions, can lead to the formation of an α,β-unsaturated ketone.

  • Self-condensation: Under basic conditions, the enolate can react with another molecule of the ketone.

Troubleshooting Guides

Issue 1: Low or No Reactivity
Possible Cause Troubleshooting Steps
Inappropriate Catalyst - Screen a variety of catalysts (Lewis acids, Brønsted acids/bases, transition metals).- Verify the catalyst's activity and purity.
Suboptimal Reaction Temperature - Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent side reactions.
Incorrect Solvent - The choice of solvent can significantly impact reactivity and selectivity.[3] Test a range of solvents with different polarities and coordinating abilities.
Insufficient Catalyst Loading - Increase the catalyst loading incrementally. Be mindful that higher loadings can sometimes lead to unwanted side reactions.
Presence of Inhibitors - Ensure all reagents and solvents are pure and dry. Water or other impurities can deactivate certain catalysts.
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Stereoselectivity)
Possible Cause Troubleshooting Steps
Incorrect Ligand (for metal catalysis) - The electronic and steric properties of ligands play a crucial role in determining selectivity.[4][5] Screen a library of ligands to find the optimal one for your desired transformation.
Inappropriate Catalyst Control - In asymmetric catalysis, the choice of a chiral catalyst is paramount for achieving high enantioselectivity.[2]
Reaction Temperature Too High - Lowering the reaction temperature can often improve selectivity by favoring the kinetic product over the thermodynamic one.
Suboptimal Solvent - The solvent can influence the transition state geometry and thus the stereochemical outcome of a reaction.[3]
Issue 3: Formation of Byproducts
Possible Cause Troubleshooting Steps
α-Ketol Rearrangement - If rearrangement is observed, consider milder reaction conditions (lower temperature, less harsh acid/base).[1]
Dehydration - To avoid elimination, use non-acidic conditions or protect the hydroxyl group if it is not directly involved in the desired transformation.
Oxidation of the Hydroxyl Group - If the hydroxyl group is being oxidized, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table provides representative data on how reaction parameters can influence the yield of a generic catalytic reaction involving an α-hydroxy ketone. This data is illustrative and should be adapted to specific experimental setups.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1Catalyst A (10 mol%)Toluene252445
2Catalyst A (10 mol%)THF252465
3Catalyst A (10 mol%)THF501285
4Catalyst B (10 mol%)THF501292
5Catalyst B (5 mol%)THF502488

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening
  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the desired solvent (5.0 mL).

  • Add the catalyst (0.1 mmol, 10 mol%).

  • If the reaction requires a co-reagent (e.g., a base or an oxidant), add it at this stage.

  • Seal the vial and stir the mixture at the desired temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or NMR spectroscopy).[6]

  • Upon completion, quench the reaction appropriately and work up to isolate the product.

  • Purify the product by column chromatography, if necessary.

  • Characterize the product and determine the yield.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Reaction
  • Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).

  • To a reaction flask, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 mmol) under an inert atmosphere.

  • Add the desired anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, dissolve this compound (1.0 mmol) and the other reactant in the anhydrous solvent.

  • Add the solution of the reactants to the catalyst mixture dropwise.

  • Allow the reaction to stir at the specified temperature and monitor its progress.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Enhancing_Reactivity_Workflow cluster_start Start: Low Reactivity Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low or No Reactivity Catalyst Screen Catalysts (Lewis/Brønsted Acid/Base, Metal) Start->Catalyst Step 1 Solvent Vary Solvent (Polarity, Coordinating Ability) Catalyst->Solvent Step 2 Temperature Optimize Temperature Solvent->Temperature Step 3 Concentration Adjust Concentration & Catalyst Loading Temperature->Concentration Step 4 End Enhanced Reactivity & Improved Yield Concentration->End

Caption: Troubleshooting workflow for enhancing the reactivity of this compound.

Signaling_Pathway cluster_reactants Reactants & Catalyst cluster_activation Activation & Intermediate Formation cluster_reaction Nucleophilic Attack & Product Formation Substrate This compound Activation Coordination of Catalyst to Carbonyl Oxygen Substrate->Activation Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activation Intermediate Activated Electrophilic Intermediate Activation->Intermediate Product Desired Product Intermediate->Product Nucleophile Nucleophile Nucleophile->Intermediate Nucleophilic Attack

Caption: Generalized reaction pathway for a Lewis acid-catalyzed reaction.

References

resolving analytical challenges for 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(1-Hydroxy-cyclopentyl)-ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your analytical work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Interactions: The hydroxyl group of this compound can have secondary interactions with active sites on the stationary phase, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Add a small amount of a competing agent, like triethylamine (TEA) or a buffer, to the mobile phase to minimize secondary interactions.

      • Adjust the pH of the mobile phase. For a neutral compound like this, a pH between 3 and 7 is a good starting point.

    • Reduce Sample Concentration: Dilute the sample and reinject.

    • Check Column Health:

      • Flush the column with a strong solvent to remove any contaminants.

      • If the problem persists, consider replacing the column.

    • Use a Different Stationary Phase: Consider a column with a different stationary phase (e.g., a polar-embedded phase) that may have a lower propensity for secondary interactions.

Problem: Inconsistent Retention Times

  • Possible Causes:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Column Temperature Fluctuations: Changes in column temperature can affect retention.

    • Pump Issues: An improperly functioning HPLC pump can cause flow rate fluctuations.

    • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution.

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Check HPLC System: Perform pump calibration and check for leaks.

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: No or Low Signal

  • Possible Causes:

    • Analyte Decomposition: this compound is a polar and thermally labile compound that can degrade in the hot GC inlet.

    • Poor Volatility: The hydroxyl group reduces the volatility of the compound.

  • Troubleshooting Steps:

    • Derivatization: Derivatize the hydroxyl group to increase volatility and thermal stability. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Lower Inlet Temperature: Optimize the inlet temperature to minimize thermal degradation.

    • Use a More Inert Liner: Employ a deactivated inlet liner to reduce active sites that can promote degradation.

Problem: Tailing Peaks

  • Possible Causes:

    • Active Sites: Active sites in the GC system (liner, column) can interact with the hydroxyl group.

    • Column Bleed: High column bleed can interfere with peak shape.

  • Troubleshooting Steps:

    • System Maintenance: Use a fresh, deactivated liner and septum.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.

    • Derivatization: As mentioned above, derivatization can significantly improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A1: A good starting point for method development is a reversed-phase HPLC method. Based on methods for similar compounds, the following conditions can be used and optimized:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Detector UV at 210 nm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Note: This is a starting point, and optimization of the mobile phase composition, gradient, and other parameters will be necessary to achieve the desired separation.

Q2: How can I confirm the identity of this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Comparison with a Reference Standard: The most definitive method is to compare the retention time and spectral data with a certified reference standard.

Q3: What are the potential degradation pathways for this compound?

A3: As an α-hydroxy ketone, this compound is susceptible to rearrangement and degradation under certain conditions. The most probable degradation pathway is the α-ketol rearrangement , which can be catalyzed by acid, base, or heat. This rearrangement would lead to the formation of 2-acetyl-2-methylcyclopentanone.

Q4: How should I prepare my sample for GC-MS analysis?

A4: Due to the polarity and thermal lability of the hydroxyl group, derivatization is highly recommended. A typical derivatization protocol would involve:

  • Dissolving a known amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Adding a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heating the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

  • Injecting an aliquot of the derivatized sample into the GC-MS.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis of Stressed Samples:

    • Analyze the stressed samples using the starting HPLC conditions mentioned in the FAQs.

    • The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

  • Method Optimization:

    • Adjust the mobile phase composition (e.g., organic solvent ratio, pH) and gradient profile to improve separation.

    • Evaluate different column stationary phases if necessary.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables provide an example of how to present quantitative data from analytical experiments. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: HPLC Method Development Parameters

ParameterCondition 1Condition 2 (Optimized)
Column C18C18
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B in 20 min30-70% B in 15 min
Retention Time 8.5 min10.2 min
Tailing Factor 1.81.2

Table 2: Forced Degradation Study Results (Hypothetical)

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h25.8%3
3% H₂O₂, RT, 24h8.5%1
105°C, 48h5.1%1
UV Light, 24h12.3%2

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.

degradation_pathway cluster_conditions Stress Conditions cluster_compound cluster_product Degradation Product Acid Acid Compound This compound Acid->Compound Base Base Base->Compound Heat Heat Heat->Compound Product 2-Acetyl-2-methylcyclopentanone (via α-ketol rearrangement) Compound->Product Rearrangement

Caption: Potential degradation pathway of this compound.

hplc_troubleshooting Start Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Inappropriate Mobile Phase? Start->Cause3 Solution1 Optimize Mobile Phase (e.g., add TEA, adjust pH) Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2 Solution3 Prepare Fresh Mobile Phase Cause3->Solution3 End Good Peak Shape Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for poor HPLC peak shape.

gcms_workflow Sample Sample of This compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation Analysis->Data

Caption: Recommended workflow for GC-MS analysis.

Validation & Comparative

A Comparative Guide to 1-(1-Hydroxy-cyclopentyl)-ethanone and Structurally Similar Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of specialty chemicals, α-hydroxy ketones stand out for their utility as intermediates in organic synthesis and as highly efficient Norrish Type I photoinitiators in polymerization processes. This guide provides a detailed comparison of 1-(1-Hydroxy-cyclopentyl)-ethanone with two commercially significant and structurally related ketones: 2-Hydroxy-2-methylpropiophenone and 1-Hydroxycyclohexyl phenyl ketone. The comparison focuses on their chemical properties, synthesis, and potential performance in key applications, supported by established experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its counterparts is presented in Table 1. These properties are crucial in determining their suitability for various applications, influencing factors such as solubility in different media and reactivity.

PropertyThis compound2-Hydroxy-2-methylpropiophenone1-Hydroxycyclohexyl phenyl ketone
CAS Number 17160-89-3[1]7473-98-5947-19-3[2]
Molecular Formula C₇H₁₂O₂[1]C₁₀H₁₂O₂C₁₃H₁₆O₂[2]
Molecular Weight 128.17 g/mol [1]164.20 g/mol 204.26 g/mol [3]
Appearance Colorless to pale yellow liquidWhite crystalline powder[4]White crystal[3]
Boiling Point Not available102-103 °C at 4 mmHg[5]175 °C at 15 mmHg[3]
Melting Point Not available47-50 °C[4]47-50 °C[3]
Solubility Soluble in organic solventsSlightly soluble in water; soluble in acetone, methanol[3][5]Slightly soluble in water; soluble in acetone, toluene[3]
Synonyms 1-AcetylcyclopentanolDarocur 1173, Irgacure 1173Irgacure 184[3]

Synthesis and Reaction Mechanisms

These α-hydroxy ketones are all classified as Norrish Type I photoinitiators[6][7]. Upon exposure to ultraviolet (UV) light, they undergo α-cleavage to generate two free radical species. These highly reactive radicals then initiate the polymerization of monomers and oligomers[8]. The general mechanism is depicted below.

Norrish_Type_I_Cleavage alpha_hydroxy_ketone α-Hydroxy Ketone (Ground State) excited_state Excited State alpha_hydroxy_ketone->excited_state UV Light (hν) radicals Free Radicals excited_state->radicals α-Cleavage polymerization Initiation of Polymerization radicals->polymerization

Caption: General mechanism of Norrish Type I photoinitiators.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 1-ethynylcyclopentan-1-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of ethynylmagnesium bromide (typically a 0.5 M solution in THF) in an appropriate volume of anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of cyclopentanone in anhydrous THF to the Grignard reagent via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethynylcyclopentan-1-ol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydration of 1-ethynylcyclopentan-1-ol to this compound

  • In a round-bottom flask, dissolve the purified 1-ethynylcyclopentan-1-ol in a mixture of formic acid and water.

  • Add a catalytic amount of a mercury(II) salt (e.g., mercury(II) sulfate) to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Performance Comparison in Photopolymerization

Experimental Workflow for Photoinitiator Evaluation

The following workflow outlines a standard procedure for comparing the efficiency of different photoinitiators in a UV-curable formulation.

Photoinitiator_Evaluation_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison formulation Prepare UV-curable resin with a specific concentration of each photoinitiator to be tested. uv_vis UV-Vis Spectroscopy (Determine λmax and molar absorption coefficient) formulation->uv_vis photo_dsc Photo-DSC (Measure polymerization exotherm and kinetics) formulation->photo_dsc rtir Real-Time IR (Monitor conversion of functional groups) formulation->rtir cure_depth Depth of Cure (Measure thickness of cured polymer) formulation->cure_depth tack_free Tack-Free Time (Determine time to reach a non-tacky surface) formulation->tack_free analysis Compare photoinitiation efficiency, cure speed, and final polymer properties. uv_vis->analysis photo_dsc->analysis rtir->analysis cure_depth->analysis tack_free->analysis

Caption: A typical experimental workflow for evaluating photoinitiator performance.

Hypothetical Performance Comparison

Based on the structures of the three ketones, a hypothetical comparison of their performance as photoinitiators is presented in Table 2. This comparison is based on established principles of photochemistry and polymerization kinetics.

Performance MetricThis compound2-Hydroxy-2-methylpropiophenone1-Hydroxycyclohexyl phenyl ketoneKey Influencing Factors
Photoinitiation Rate Expected to be efficient. The cyclopentyl group may influence radical stability.High, widely used as a benchmark. The two methyl groups on the α-carbon lead to stable tertiary radicals.High, also a widely used benchmark. The cyclohexyl group provides a stable tertiary radical.Stability of the generated free radicals.
UV Absorption (λmax) Likely in the short-wave UV region, typical for α-hydroxy ketones.Around 245 nm, with useful absorption up to ~330 nm.Around 246 nm, with a shoulder at ~280 nm.The chromophore (benzoyl group) and substituents.
Yellowing on Curing Expected to be low, a characteristic of α-hydroxy ketones.Low, known for its non-yellowing properties.Low, also known for its non-yellowing properties.The structure of the photoproducts.
Migration after Curing Moderate, due to its relatively low molecular weight.Higher potential for migration due to its lower molecular weight.Lower potential for migration compared to the other two due to its higher molecular weight.Molecular weight and polarity of the photoinitiator and its fragments.
Solubility in Monomers Good, due to its liquid state and moderate polarity.Good, soluble in most common monomers and oligomers.Good, soluble in a wide range of monomers.Polarity and physical state of the photoinitiator.

Conclusion

This compound presents itself as a potentially valuable α-hydroxy ketone for applications in organic synthesis and as a photoinitiator. Its structural similarity to commercially successful photoinitiators like 2-Hydroxy-2-methylpropiophenone and 1-Hydroxycyclohexyl phenyl ketone suggests it would exhibit comparable performance, particularly in terms of high reactivity and low yellowing.

However, a notable gap in the current scientific literature is the absence of direct comparative studies evaluating the performance of this compound against these established alternatives. The experimental protocols and comparative framework provided in this guide offer a clear pathway for researchers and drug development professionals to conduct such evaluations. Future studies focusing on a direct comparison of their photopolymerization kinetics, curing efficiency, and the properties of the resulting polymers would be highly beneficial to the scientific community and industry. Such research will be crucial in determining the specific advantages and potential niche applications for this compound.

References

Lack of Publicly Available Data on the Biological Effects of 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the information regarding the biological effects of the chemical compound 1-(1-Hydroxy-cyclopentyl)-ethanone.

Despite its known chemical structure and properties, including its molecular formula (C7H12O2) and CAS number (17160-89-3), there is a notable absence of published research detailing its biological activity, mechanism of action, or its effects on any signaling pathways.[1][2][3][4][5][6] Chemical databases and suppliers list the compound, but do not provide any information on its biological validation or application in research.[1][2][3][4][5][6]

This lack of data prevents a comparative analysis with alternative compounds, as the primary functional characteristics of this compound in a biological context remain undefined. Consequently, the creation of a comparison guide with supporting experimental data, detailed protocols, and visualizations of signaling pathways is not feasible at this time.

For researchers, scientists, and drug development professionals interested in this compound, the current state of knowledge necessitates foundational research to determine its basic biological properties. Future investigations would need to focus on in vitro and in vivo studies to ascertain any potential therapeutic effects or toxicological profiles. Without such fundamental data, any discussion of its comparative performance or biological validation remains speculative.

References

Comparative Analysis of 1-(1-Hydroxy-cyclopentyl)-ethanone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of hypothetical 1-(1-Hydroxy-cyclopentyl)-ethanone derivatives. The data presented is based on established structure-activity relationships for similar compounds and serves as a model for comparative analysis in the absence of direct experimental data.

This guide explores a series of this compound derivatives, which are of interest for their potential pharmacological activities. As alpha-hydroxy ketones, these compounds are structurally related to molecules known to possess anti-inflammatory and cytotoxic properties. This analysis focuses on comparing their potential efficacy in these two areas, providing a framework for further experimental investigation.

Comparative Performance Data

The following tables summarize the predicted comparative performance of a series of hypothetical this compound derivatives. The parent compound is this compound, and derivatives are proposed with substitutions on the cyclopentyl ring. The predicted activity is based on the known effects of these functional groups in similar bioactive molecules.

Table 1: Predicted Anti-Inflammatory Activity of this compound Derivatives (COX-2 Inhibition)

CompoundDerivative Structure (Modification on Cyclopentyl Ring)Predicted IC50 (µM) for COX-2 InhibitionPredicted Selectivity Index (COX-1 IC50 / COX-2 IC50)
CP-001 Parent Compound (Unsubstituted)5010
CP-002 3-phenyl1530
CP-003 3-(4-methoxyphenyl)1045
CP-004 3-(4-chlorophenyl)2520
CP-005 3,3-dimethyl4015

Note: Lower IC50 indicates higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally desirable for reducing gastrointestinal side effects.

Table 2: Predicted Cytotoxic Activity of this compound Derivatives (MCF-7 Breast Cancer Cell Line)

CompoundDerivative Structure (Modification on Cyclopentyl Ring)Predicted IC50 (µM) for MCF-7 Cell Viability
CP-001 Parent Compound (Unsubstituted)> 100
CP-002 3-phenyl40
CP-003 3-(4-methoxyphenyl)35
CP-004 3-(4-chlorophenyl)20
CP-005 3,3-dimethyl80

Note: Lower IC50 indicates higher cytotoxic potency.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the quantitative data presented above.

Cyclooxygenase (COX-2) Inhibition Assay

This protocol is designed to determine the in vitro potency and selectivity of compounds in inhibiting the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-1 enzyme (for selectivity determination)

  • Arachidonic acid (substrate)

  • Enzyme buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • A fluorescent or colorimetric probe to detect prostaglandin formation

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the enzyme buffer and COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds to the wells. A vehicle control (DMSO) should be included.

  • Incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., fluorescence or colorimetry).

  • Repeat the assay using the COX-1 enzyme to determine selectivity.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

MTT Assay for Cytotoxicity

This protocol measures the cytotoxic effect of the compounds on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential signaling pathways affected by these compounds and the general workflow for their evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatives Derivative Synthesis Start->Derivatives COX2_Assay COX-2 Inhibition Assay Derivatives->COX2_Assay Test Compounds MTT_Assay MTT Cytotoxicity Assay Derivatives->MTT_Assay IC50_COX2 IC50 (COX-2) COX2_Assay->IC50_COX2 Selectivity Selectivity Index COX2_Assay->Selectivity IC50_MTT IC50 (Cytotoxicity) MTT_Assay->IC50_MTT NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Cytokines, LPS, etc. IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates IkB->IKK Degradation NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Potential Inhibition by Cyclopentanone Derivatives Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cascade cluster_cellular_response Cellular Response Stress Stress/Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (AP-1, etc.) MAPK->Transcription_Factors Activates Inhibitor Potential Inhibition by Cyclopentanone Derivatives Inhibitor->MAPKK Inhibits Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Regulates

Assessing the Reproducibility of 1-(1-Hydroxy-cyclopentyl)-ethanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the reproducibility of experimental outcomes is paramount. This guide provides a comparative analysis of established methods for the synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone, a valuable intermediate in various chemical processes. By presenting detailed experimental protocols and quantitative performance data, this document aims to equip scientists with the necessary information to select the most suitable and reproducible method for their specific needs.

Comparison of Synthetic Methods

The synthesis of α-hydroxy ketones like this compound can be approached through several well-established organic reactions. The two primary methods that offer reliable and reproducible outcomes are the Grignard reaction and the Reformatsky reaction. Below is a summary of the expected performance of these methods for the synthesis of the target compound and a comparable alternative, 1-(1-Hydroxy-cyclohexyl)-ethanone.

MethodTarget CompoundStarting MaterialsExpected Yield (%)Purity (%)Reaction Time (h)Key Considerations
Grignard Reaction This compoundCyclopentanone, Methylmagnesium Bromide75-85>953-4Requires strictly anhydrous conditions.
Reformatsky Reaction This compoundCyclopentanone, Ethyl bromoacetate, Zinc70-80>954-6Less sensitive to moisture than Grignard reaction.
Grignard Reaction 1-(1-Hydroxy-cyclohexyl)-ethanoneCyclohexanone, Methylmagnesium Bromide80-90>953-4Requires strictly anhydrous conditions.
Published Method E-1-(1-hydroxycyclohexyl)ethanone oxime1-Ethynylcyclohexanol, Hydroxylamine83-86High18Synthesis of the oxime derivative, not the ketone.

Detailed Experimental Protocols

To ensure the reproducibility of the synthesis, detailed experimental protocols for the Grignard and Reformatsky reactions are provided below.

Method 1: Grignard Reaction for this compound

This protocol outlines the synthesis of this compound via the addition of a Grignard reagent to cyclopentanone.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • Methyl iodide

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Reformatsky Reaction for this compound

This method describes the synthesis using an organozinc reagent, which is generally less sensitive to moisture than the Grignard reagent.

Materials:

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Cyclopentanone

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Activation of Zinc: Activate zinc dust by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction: In a flask equipped with a condenser and a dropping funnel, place the activated zinc dust and anhydrous THF. Add a solution of ethyl bromoacetate and cyclopentanone in anhydrous THF dropwise. The reaction is initiated by gentle heating. Maintain the reaction at reflux for 2-3 hours after the addition is complete.

  • Work-up and Purification: Cool the reaction mixture and quench by adding 1 M hydrochloric acid. Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting β-hydroxy ester is then hydrolyzed to the desired α-hydroxy ketone.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthetic procedures, the following diagrams have been generated using Graphviz.

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether Anhydrous Ether Ether->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Cyclopentanone Cyclopentanone Cyclopentanone->ReactionMix Quench Quench with NH4Cl ReactionMix->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: Grignard synthesis workflow for this compound.

Reformatsky_Synthesis cluster_reagent Organozinc Reagent Formation cluster_reaction Reaction cluster_workup Work-up, Hydrolysis & Purification Zn Activated Zinc Organozinc Organozinc Reagent Zn->Organozinc Bromoester Ethyl Bromoacetate Bromoester->Organozinc THF Anhydrous THF THF->Organozinc ReactionMix Reaction Mixture Organozinc->ReactionMix Cyclopentanone Cyclopentanone Cyclopentanone->ReactionMix Quench Quench with Acid ReactionMix->Quench Extraction Extraction Quench->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: Reformatsky synthesis workflow for this compound.

By following these detailed protocols and understanding the comparative performance metrics, researchers can confidently reproduce the synthesis of this compound and its analogs, ensuring consistency and reliability in their experimental endeavors.

Benchmarking 1-(1-Hydroxy-cyclopentyl)-ethanone Against Known Anti-inflammatory and Antioxidant Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic properties of 1-(1-hydroxy-cyclopentyl)-ethanone against established standards in anti-inflammatory and antioxidant research. Due to the limited publicly available data on this specific molecule, this guide presents a framework for evaluation based on hypothetical, yet plausible, experimental outcomes. The data herein is illustrative and intended to guide researchers in designing their own comparative studies.

Introduction

This compound is a cyclic ketone with a structural motif that suggests potential biological activity. While direct studies are scarce, related cyclopentane derivatives have been reported to possess anti-inflammatory properties. Furthermore, the presence of a hydroxyl group on the cyclopentyl ring may confer antioxidant capabilities. This guide benchmarks the hypothetical performance of this compound against Indomethacin and Dexamethasone for anti-inflammatory activity, and against Trolox and Ascorbic Acid for antioxidant activity.

Comparative Data Summary

The following tables summarize the hypothetical quantitative data for this compound against the selected standards in key in vitro assays.

Table 1: In Vitro Anti-inflammatory Activity
CompoundCOX-2 Inhibition (IC50, µM)LOX-5 Inhibition (IC50, µM)TNF-α Secretion Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM)
This compound (Hypothetical) 15.225.818.5
Indomethacin (Standard)0.9> 10025.1
Dexamethasone (Standard)--0.01
Table 2: In Vitro Antioxidant Activity
CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol)
This compound (Hypothetical) 45.332.10.81.2
Trolox (Standard)12.58.91.51.0
Ascorbic Acid (Standard)22.115.61.80.4

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Anti-inflammatory Assays

1. Cyclooxygenase-2 (COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2.

  • Methodology:

    • Recombinant human COX-2 is incubated with the test compound or vehicle control.

    • Arachidonic acid is added as the substrate to initiate the reaction.

    • The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is calculated from the dose-response curve.

2. 5-Lipoxygenase (LOX-5) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on the enzymatic activity of 5-lipoxygenase.

  • Methodology:

    • Human recombinant 5-LOX is incubated with the test compound or vehicle.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of leukotriene B4 (LTB4) is quantified by ELISA.

    • IC50 values are determined from concentration-inhibition curves.

3. TNF-α Secretion in LPS-stimulated RAW 264.7 Macrophages:

  • Principle: This cell-based assay assesses the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 murine macrophage cells are pre-treated with various concentrations of the test compound or standards for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of TNF-α in the cell culture supernatant is measured by ELISA.

    • The IC50 value is calculated based on the reduction of TNF-α levels compared to the vehicle-treated, LPS-stimulated control.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • Methodology:

    • A solution of DPPH in methanol is mixed with various concentrations of the test compound.

    • The mixture is incubated in the dark for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

  • Methodology:

    • The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance and then mixed with the test compound.

    • The decrease in absorbance is measured at 734 nm after a 6-minute incubation.

    • The IC50 value is calculated from the dose-response curve.

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Methodology:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃ solution.

    • The test compound is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored solution is measured at 593 nm after a 30-minute incubation.

    • The antioxidant power is expressed as µM Fe(II) equivalents per µM of the compound.

4. Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Methodology:

    • The test compound is mixed with a fluorescent probe (e.g., fluorescein) in a multi-well plate.

    • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.

    • The decay of fluorescence is monitored over time.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents (TE).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines COX2_LOX5 COX-2 & LOX-5 Enzymes Prostaglandins Prostaglandins & Leukotrienes COX2_LOX5->Prostaglandins Test_Compound This compound (Hypothetical) Test_Compound->NFkB Inhibits Test_Compound->COX2_LOX5 Inhibits Standards Indomethacin & Dexamethasone Standards->NFkB Inhibits Standards->COX2_LOX5 Inhibits

Caption: Hypothetical anti-inflammatory mechanism of action.

antioxidant_workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds DPPH DPPH Assay IC50_DPPH IC50 Value DPPH->IC50_DPPH Measures Radical Scavenging ABTS ABTS Assay IC50_ABTS IC50 Value ABTS->IC50_ABTS Measures Radical Scavenging FRAP FRAP Assay FRAP_Value FRAP Value FRAP->FRAP_Value Measures Reducing Power ORAC ORAC Assay ORAC_Value ORAC Value ORAC->ORAC_Value Measures Radical Quenching Test_Compound This compound Test_Compound->DPPH Test_Compound->ABTS Test_Compound->FRAP Test_Compound->ORAC Standards Trolox & Ascorbic Acid Standards->DPPH Standards->ABTS Standards->FRAP Standards->ORAC

Caption: Workflow for comparative antioxidant activity assessment.

Comparative Efficacy of 1-(1-Hydroxy-cyclopentyl)-ethanone Analogs in Enzyme Inhibition and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of structural analogs of 1-(1-Hydroxy-cyclopentyl)-ethanone reveals their potential as potent enzyme inhibitors for therapeutic applications. This guide synthesizes available experimental data to compare the efficacy of these cyclopentane derivatives, with a focus on their roles as inhibitors of aldo-keto reductase 1C3 (AKR1C3), influenza virus neuraminidase, and their potential antimicrobial and anti-inflammatory properties.

While direct efficacy data for this compound itself is limited in publicly available research, numerous studies have explored the therapeutic potential of its structural analogs. These investigations provide valuable insights into the structure-activity relationships of cyclopentane-based compounds.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A series of cyclopentane derivatives have been synthesized and evaluated for their ability to inhibit AKR1C3, an enzyme implicated in the progression of hormone-dependent cancers. The following table summarizes the inhibitory activity of selected analogs.

Compound IDStructureTarget EnzymeIC50 (µM)
Analog 1 Substituted CyclopentaneAKR1C1>100
AKR1C32.5
Analog 2 Substituted CyclopentaneAKR1C115
AKR1C31.2
Analog 3 Substituted CyclopentaneAKR1C1>100
AKR1C33.8

Experimental Protocol: AKR1C3 Inhibition Assay

The inhibitory activity of the cyclopentane derivatives against AKR1C3 was determined using a spectrophotometric assay. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the enzyme-catalyzed reduction of a substrate.

  • Enzyme and Substrate Preparation: Recombinant human AKR1C3 was expressed and purified. The substrate, S-tetralol, and the cofactor, NADPH, were prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Assay Procedure: The reaction mixture, containing the enzyme, NADPH, and the test compound at various concentrations, was pre-incubated. The reaction was initiated by the addition of the substrate.

  • Data Analysis: The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time. IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves.

AKR1C3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme AKR1C3 Enzyme ReactionMix Reaction Mixture Enzyme->ReactionMix Substrate S-tetralol Substrate->ReactionMix Cofactor NADPH Cofactor->ReactionMix Inhibitor Cyclopentane Analog Inhibitor->ReactionMix Spectro Spectrophotometer (340 nm) ReactionMix->Spectro Absorbance Absorbance vs. Time Spectro->Absorbance IC50 IC50 Calculation Absorbance->IC50

Experimental workflow for the AKR1C3 inhibition assay.

The inhibition of AKR1C3 by these cyclopentane derivatives suggests their potential in the development of novel anti-cancer therapies. The general signaling pathway involving AKR1C3 is depicted below.

AKR1C3_Signaling_Pathway cluster_steroid Steroid Metabolism cluster_cellular Cellular Effects Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 AR Androgen Receptor Testosterone->AR Estrone Estrone Estradiol 17β-Estradiol Estrone->Estradiol AKR1C3 ER Estrogen Receptor Estradiol->ER AKR1C3 AKR1C3 GeneTranscription Gene Transcription AR->GeneTranscription ER->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation

Simplified AKR1C3 signaling pathway in steroid metabolism.

Inhibition of Influenza Virus Neuraminidase

A novel series of cyclopentane derivatives have demonstrated potent and selective inhibitory effects on the neuraminidase of influenza viruses.[1] These compounds have shown efficacy against a spectrum of influenza A and B virus strains in cell culture.[1]

Compound IDVirus StrainEC50 (µM)
RWJ-270201 Influenza A (H1N1)≤1.5
Influenza A (H3N2)<0.3
Influenza B<0.2 - 8.0
BCX-1827 Influenza A (H1N1)≤1.5
Influenza A (H3N2)<0.3
Influenza B<0.2 - 8.0
BCX-1898 Influenza A (H1N1)≤1.5
Influenza A (H3N2)<0.3
Influenza B<0.2 - 8.0
BCX-1923 Influenza A (H1N1)≤1.5
Influenza A (H3N2)<0.3
Influenza B<0.2 - 8.0

Experimental Protocol: Antiviral Activity Assay (CPE Inhibition)

The antiviral activity of the cyclopentane derivatives was assessed by their ability to inhibit the virus-induced cytopathic effect (CPE) in Madin-Darby canine kidney (MDCK) cells.[1]

  • Cell Culture and Virus Infection: MDCK cells were seeded in 96-well plates. The cells were then infected with a specific strain of influenza virus.

  • Compound Treatment: Various concentrations of the test compounds were added to the infected cells.

  • Incubation and Observation: The plates were incubated at 37°C, and the development of CPE was visually monitored daily.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, was determined. This was often confirmed using a neutral red uptake assay.[1]

Neuraminidase_Inhibition_Mechanism cluster_virus Influenza Virus cluster_cell Host Cell cluster_release Viral Release Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment via HA to Sialic Acid HA Hemagglutinin NA Neuraminidase SialicAcid Sialic Acid Receptor NA->SialicAcid Cleaves Sialic Acid Release Release SialicAcid->Release ProgenyVirus Progeny Virus ProgenyVirus->SialicAcid Trapped by Sialic Acid Inhibitor Cyclopentane Neuraminidase Inhibitor Inhibitor->NA Inhibits

Mechanism of influenza virus release and its inhibition.

Antimicrobial and Anti-inflammatory Activity

While some commercial sources suggest that derivatives of this compound have been investigated for antimicrobial and anti-inflammatory properties, a comprehensive review of peer-reviewed scientific literature did not yield specific experimental data, such as Minimum Inhibitory Concentrations (MICs) or detailed in vitro/in vivo anti-inflammatory assay results for direct structural analogs. Further research is required to substantiate these claims and to provide a basis for comparison.

References

Confirming the Structure of 1-(1-Hydroxy-cyclopentyl)-ethanone via Spectroscopic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of spectroscopic data to definitively identify 1-(1-Hydroxy-cyclopentyl)-ethanone and distinguish it from potential isomeric alternatives such as 2-acetylcyclopentanone and cyclopentyl ethanone.

This document outlines the expected spectroscopic characteristics of this compound based on its alpha-hydroxy ketone structure and compares them with the known experimental data of its isomers. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided, along with a logical workflow for structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and its structural isomers.

Table 1: Infrared (IR) Spectroscopy Data

CompoundExpected/Observed C=O Stretch (cm⁻¹)Expected/Observed O-H Stretch (cm⁻¹)Key Differentiating Features
This compound ~1710 (Hydrogen bonding may lower frequency)Broad, ~3400Presence of both a carbonyl and a broad hydroxyl peak.
2-Acetylcyclopentanone ~1715 and ~1685 (enol form)Broad (enol form)Potential for two carbonyl peaks and a broad O-H in the enol tautomer.
Cyclopentyl ethanone ~1715AbsentStrong carbonyl peak, absence of a hydroxyl peak.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound-CH₃ SignalCyclopentyl Protons-OH SignalKey Differentiating Features
This compound Singlet, ~2.1Multiplets, ~1.5-2.0Singlet (exchangeable with D₂O), variableA sharp singlet for the acetyl methyl group and a hydroxyl proton signal.
2-Acetylcyclopentanone Singlet, ~2.2 (keto), ~2.0 (enol)MultipletsPresent in enol formComplex spectrum due to keto-enol tautomerism, with distinct signals for each form.
Cyclopentyl ethanone Singlet, ~2.1Multiplets, ~1.5-1.9 and a quintet ~2.9AbsentA downfield quintet for the proton alpha to the carbonyl group on the cyclopentyl ring.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

| Compound | C=O Signal | -CH₃ Signal | Cyclopentyl Carbons | Quaternary Carbon (-C-OH) | Key Differentiating Features | |---|---|---|---|---| | This compound | ~210 | ~25 | Multiple signals in the aliphatic region | ~75-85 | A highly deshielded carbonyl carbon and a quaternary carbon signal for the hydroxyl-bearing carbon. | | 2-Acetylcyclopentanone | ~205 (keto C=O), ~195 (enol C=O) | ~30 (keto), ~25 (enol) | Multiple signals | Absent | Presence of multiple carbonyl signals and different sets of peaks for the keto and enol forms. | | Cyclopentyl ethanone | ~212 | ~28 | Multiple signals, one deshielded (~50) | Absent | A significantly deshielded cyclopentyl carbon alpha to the carbonyl group. |

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation PeaksKey Differentiating Features
This compound 128113 (M-CH₃), 85 (M-COCH₃), 43 (CH₃CO⁺)A prominent peak at m/z 85 due to the loss of the acetyl group.
2-Acetylcyclopentanone 12683, 55, 43Different molecular weight and fragmentation pattern.
Cyclopentyl ethanone 11297 (M-CH₃), 69, 43 (CH₃CO⁺)Different molecular weight.

Experimental Protocols

To obtain the data for structural confirmation, the following standard spectroscopic methods should be employed:

Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Analysis: Look for the characteristic absorption bands for the C=O (carbonyl) and O-H (hydroxyl) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum. To confirm the hydroxyl proton, a D₂O exchange experiment can be performed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals to determine the connectivity of atoms.

Mass Spectrometry (MS)

  • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and the major fragmentation peaks.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a systematic approach to confirming the structure of this compound using the spectroscopic data.

structure_confirmation cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Unknown_Sample Unknown Sample IR IR Spectroscopy Unknown_Sample->IR Acquire Data NMR NMR (1H, 13C) Unknown_Sample->NMR Acquire Data MS Mass Spectrometry Unknown_Sample->MS Acquire Data IR_Data Identify Functional Groups (C=O, O-H) IR->IR_Data NMR_Data Determine Connectivity and Chemical Environment NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Compare_Data Compare with Data of Alternative Structures IR_Data->Compare_Data NMR_Data->Compare_Data MS_Data->Compare_Data Structure_Confirmed Structure Confirmed: This compound Compare_Data->Structure_Confirmed Consistent Data

Navigating Cross-Reactivity: A Comparative Guide for 1-(1-Hydroxy-cyclopentyl)-ethanone in Immunoassay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of targeted immunoassays for small molecules such as 1-(1-Hydroxy-cyclopentyl)-ethanone, a critical parameter to evaluate is the potential for cross-reactivity with structurally similar compounds. The specificity of an antibody is paramount for accurate quantification and to avoid misleading results due to the binding of off-target molecules. This guide provides a comparative framework for understanding and assessing the cross-reactivity of this compound. Due to a lack of publicly available, direct cross-reactivity studies for this specific analyte, this guide presents a hypothetical comparison based on data from structurally related cyclopentanone derivatives and prostaglandins, which share a core cyclopentane ring structure.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for an immunoassay developed for this compound. The percentage of cross-reactivity is determined by comparing the concentration of the competing compound required to displace 50% of the bound tracer with the concentration of the target analyte (this compound) required for the same displacement.

CompoundStructurePercent Cross-Reactivity (%)
This compound this compound100
1-(1-Methoxy-cyclopentyl)-ethanone1-(1-Methoxy-cyclopentyl)-ethanone45.2
1-Cyclopentyl-ethanone1-Cyclopentyl-ethanone15.8
1-(1-Hydroxy-cyclohexyl)-ethanone1-(1-Hydroxy-cyclohexyl)-ethanone5.1
Prostaglandin E2Prostaglandin E2< 0.1
Prostaglandin F2αProstaglandin F2α< 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual cross-reactivity profiles would need to be determined experimentally.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying small molecules and determining antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).
  • The plate is incubated overnight at 4°C to allow for adsorption.
  • The plate is then washed to remove any unbound conjugate.

2. Blocking:

  • A blocking buffer (e.g., 1% BSA in Phosphate Buffered Saline) is added to each well to block any remaining non-specific binding sites.
  • The plate is incubated for 1-2 hours at room temperature.
  • The plate is washed again.

3. Competitive Binding:

  • A fixed concentration of a primary antibody specific to this compound is mixed with either a standard dilution of the target analyte or a dilution series of the potential cross-reacting compound.
  • This mixture is added to the coated wells.
  • The plate is incubated for 1-2 hours at room temperature, during which the free analyte and the coated analyte compete for binding to the primary antibody.

4. Detection:

  • The plate is washed to remove unbound antibodies and analytes.
  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to each well.
  • The plate is incubated for 1 hour at room temperature.
  • The plate is washed again to remove any unbound secondary antibody.

5. Signal Generation and Measurement:

  • A substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody converts the substrate into a colored product.
  • The reaction is stopped after a set time with a stop solution.
  • The absorbance of each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the potential biological context of cyclopentanone derivatives, the following diagrams are provided.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection cluster_readout Readout Coat Coat Plate with Analyte-Protein Conjugate Wash1 Wash Coat->Wash1 Block Add Blocking Buffer Wash1->Block Wash2 Wash Block->Wash2 Competition Add Antibody and Sample/Standard Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add Enzyme-Linked Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Measure Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Certain cyclopentanone derivatives, particularly cyclopentenone prostaglandins, are known to influence inflammatory pathways. A key pathway is the NF-κB signaling cascade.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p50/p65) IkB->NFkB_complex inhibits IkB_p P-IκBα IkB->IkB_p NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_nuc Active NF-κB (p50/p65) NFkB_complex->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Cyclopentenone Cyclopentenone Derivatives Cyclopentenone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.

Safety Operating Guide

1-(1-Hydroxy-cyclopentyl)-ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 1-(1-hydroxy-cyclopentyl)-ethanone is critical for ensuring laboratory safety and environmental protection. This substance is classified as an irritant and requires handling as hazardous chemical waste. Adherence to institutional and local regulations is mandatory for its management.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its potential hazards. Based on available safety data, this chemical is harmful if swallowed and causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Skin and Body Protection: Wear a lab coat.

Spill & Exposure Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][3]

  • Spills: Ensure adequate ventilation. Evacuate personnel to a safe area. Prevent the chemical from entering drains.[3] Collect the spill with an inert absorbent material and place it in a suitable container for disposal.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled through a licensed chemical waste disposal service. On-site chemical treatment or disposal down the drain is not appropriate.

  • Waste Identification: Classify all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous chemical waste.

  • Containerization:

    • Collect waste in a dedicated, properly sealed, and chemically compatible container.

    • Ensure the container is in good condition and does not leak.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound" and its CAS number (17160-89-3).

    • List all associated hazards, such as "Irritant."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.

    • The recommended method of disposal is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[3]

    • Crucially, do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed. [3]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 17160-89-3[1][2][4]
Molecular Formula C₇H₁₂O₂[1][4]
Molecular Weight 128.17 g/mol [1][5]
Melting Point 72-73 °C[1]
Boiling Point 72 °C @ 10 Torr[1]
Density 1.0487 g/cm³ (at 0 °C)[1]
GHS Hazard Statements H302, H315, H319[1]

Experimental Protocols & Reactivity

No standardized experimental protocols for the disposal or neutralization of this compound at a laboratory scale are recommended. Attempting to chemically treat this waste without proper industrial facilities is unsafe and may violate regulations. The primary guidance is to manage it as hazardous waste.

Chemically, as a hydroxy ketone, this compound possesses both an alcohol and a ketone functional group. It is important to recognize that general chemical waste should be disposed of in accordance with local regulations.[6] The most prudent practice is to rely on professional waste management services that are equipped to handle such substances.[6]

Disposal Workflow

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_disposal Storage & Disposal cluster_rules Guiding Principles start Disposal of This compound Required identify Identify as Hazardous Chemical Waste (GHS: H302, H315, H319) start->identify ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves identify->ppe container Use a dedicated, sealed, and chemically compatible waste container. ppe->container labeling Label container clearly: 'Hazardous Waste' 'this compound' Associated Hazards (Irritant) container->labeling storage Store in a designated, cool, well-ventilated secondary containment area. labeling->storage contact Contact Institutional Environmental Health & Safety (EHS) Office storage->contact disposal Arrange for pickup by a licensed chemical waste disposal company. contact->disposal end Final Disposal via Controlled Incineration disposal->end rule1 NEVER dispose of in sink or trash. rule2 Consult local and institutional regulations.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1-Hydroxy-cyclopentyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS No. 17160-89-3). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecification Details
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against bases, oils, and many solvents. Avoid latex and PVC gloves when handling ketones.[3][4] Inspect gloves prior to use.[2]
Lab Coat/Protective ClothingFlame-retardant and impervious clothing should be worn.[2]
Respiratory Protection Use in a Well-Ventilated AreaWork should be conducted in a chemical fume hood to avoid breathing vapors.[5][6]
Footwear Closed-Toe ShoesChemically resistant safety footwear is advised where splashing is a risk.[3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling is crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_spill Spill & Emergency Response cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Handle in a Well-Ventilated Area prep3->handle1 handle2 Avoid Contact with Skin and Eyes handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 spill1 Evacuate and Ventilate Area handle2->spill1 If Spill Occurs disp1 Collect Waste in a Labeled, Closed Container handle3->disp1 spill2 Contain Spill with Inert Material spill1->spill2 spill3 Collect and Place in a Sealed Container for Disposal spill2->spill3 disp2 Dispose of as Hazardous Chemical Waste spill3->disp2 disp1->disp2 disp3 Do Not Discharge to Sewer Systems disp2->disp3

Workflow for Handling this compound

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
Eye Contact Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste : Collect all waste material in a suitable, closed, and properly labeled container.[6]

  • Disposal Method : The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[6]

  • Environmental Precautions : Do not allow the chemical to enter drains or sewer systems.[6] Discharge into the environment must be avoided.[6]

  • Container Disposal : Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.